Salicyluric acid-d4
Description
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Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-[(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i1D,2D,3D,4D |
InChI Key |
ONJSZLXSECQROL-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Salicyluric acid-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on Salicyluric acid-d4, detailing its core properties, primary applications in research, and the methodologies for its use. This document is intended to provide researchers, scientists, and drug development professionals with the essential information required to effectively utilize this compound in their experimental workflows.
Introduction to this compound
This compound is the deuterated form of salicyluric acid, a primary metabolite of salicylic acid. Salicylic acid itself is the major active metabolite of acetylsalicylic acid (aspirin), one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) in the world. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring of the salicyluric acid molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for bioanalytical studies involving the quantification of salicyluric acid and salicylic acid.
The primary use of this compound in research is as an internal standard in mass spectrometry (MS)-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)[1][2]. Its utility as an internal standard stems from its chemical and physical properties being nearly identical to the endogenous (unlabeled) salicyluric acid, while its increased mass allows it to be distinguished by the mass spectrometer.
Physicochemical and Mass Spectrometry Data
Quantitative data for this compound and its unlabeled analogue, salicyluric acid, are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | This compound | Salicyluric Acid |
| Synonyms | 2-Hydroxybenzoic-3,4,5,6-d4 acid | N-(2-Hydroxybenzoyl)glycine |
| Molecular Formula | C₉H₅D₄NO₄ | C₉H₉NO₄ |
| Molecular Weight | 200.2 g/mol | 195.16 g/mol |
| CAS Number | Not available | 490-79-9 |
Table 2: Mass Spectrometry Parameters for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Salicyluric Acid | 194.1 | 136.1 | Negative |
| This compound | 198.1 | 140.1 | Negative |
Metabolic Context: The Aspirin to Salicyluric Acid Pathway
To understand the importance of quantifying salicyluric acid, it is essential to consider its place in the metabolic pathway of aspirin. After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed and hydrolyzed to salicylic acid. Salicylic acid then undergoes further metabolism, with the primary route being conjugation with glycine to form salicyluric acid, which is then excreted in the urine[3][4][5].
Experimental Protocols
The following is a representative experimental protocol for the quantification of salicyluric acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard via LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Spiking with Internal Standard: To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-2.5 min: Linear gradient to 90% B
-
2.5-5.0 min: Hold at 90% B
-
5.0-6.0 min: Linear gradient back to 5% B
-
6.0-8.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 350 µL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
-
Ion Source Parameters:
-
Nebulizing Gas Flow: 2 L/min
-
Heating Gas Flow: 10 L/min
-
Drying Gas Flow: 10 L/min
-
Interface Temperature: 300°C
-
Desolvation Line Temperature: 240°C
-
Heat Block Temperature: 400°C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salicyluric Acid: 194.1 → 136.1
-
This compound: 198.1 → 140.1
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of salicyluric acid using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy, precision, and reliability of quantitative methods for determining the concentration of salicyluric acid and salicylic acid in various biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in research settings, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of aspirin and other salicylates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Salicylic Acid-d4 | CAS 78646-17-0 | LGC Standards [lgcstandards.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Salicyluric Acid-d4 as an Internal Standard in the Quantification of Salicylic Acid Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic acid, the primary active metabolite of acetylsalicylic acid (aspirin), undergoes extensive metabolism in the body, leading to the formation of several key metabolites. Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The use of stable isotope-labeled internal standards, such as salicyluric acid-d4, is the gold standard for achieving the highest level of accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the role of this compound as an internal standard for the quantitative analysis of salicylic acid metabolites, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic and analytical workflows.
The Metabolic Fate of Salicylic Acid
Upon administration, acetylsalicylic acid is rapidly hydrolyzed to salicylic acid. The liver is the primary site of salicylic acid metabolism, where it is converted into several excretable metabolites. The major metabolic pathways include conjugation with glycine to form salicyluric acid, and with glucuronic acid to form salicylic acyl glucuronide and salicylic phenolic glucuronide. A smaller fraction is hydroxylated to gentisic acid, which can also be conjugated to form gentisuric acid. Salicyluric acid is the most abundant metabolite, accounting for a significant portion of the excreted dose.
Below is a diagram illustrating the primary metabolic pathways of salicylic acid.
The Role of Deuterated Internal Standards in Quantitative Analysis
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is essential to correct for variability during sample preparation and analysis. An ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound for the analysis of salicyluric acid. These deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for separate detection and quantification. This co-elution and co-behavior are critical for compensating for any sample loss during extraction and for mitigating the impact of matrix-induced ion suppression or enhancement, thereby ensuring the highest accuracy and precision of the analytical method.
Experimental Protocols
The following sections detail a representative LC-MS/MS method for the simultaneous quantification of salicylic acid and its major metabolites, salicyluric acid and gentisic acid, in human plasma. This protocol is a composite based on established methodologies and best practices, with a focus on the use of deuterated internal standards.
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.
-
Add 10 µL of the internal standard working solution containing salicylic acid-d4 and this compound in methanol.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following tables summarize the chromatographic and mass spectrometric parameters for the analysis of salicylic acid and its metabolites.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Salicylic Acid | 137.0 | 93.0 | -60 | -42 |
| Salicylic Acid-d4 (IS) | 141.0 | 97.0 | -60 | -42 |
| Salicyluric Acid | 194.0 | 136.0 | -55 | -20 |
| This compound (IS) | 198.0 | 140.0 | -55 | -20 |
| Gentisic Acid | 153.0 | 109.0 | -50 | -25 |
Note: The MRM transition for this compound is inferred based on the fragmentation of salicyluric acid and the expected mass shift due to the four deuterium atoms.
The analytical workflow is summarized in the following diagram.
Quantitative Data and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables present typical validation parameters for the quantification of salicylic acid and its metabolites using an LC-MS/MS method with deuterated internal standards.
Table 4: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Salicylic Acid | 50 - 50,000 | > 0.995 | 50 |
| Salicyluric Acid | 20 - 2,000 | > 0.995 | 20 |
| Gentisic Acid | 10 - 1,000 | > 0.995 | 10 |
Table 5: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Salicylic Acid | Low | 150 | -2.5 to 3.0 | < 5.0 |
| Mid | 2,500 | -1.8 to 2.5 | < 4.0 | |
| High | 40,000 | -3.0 to 1.5 | < 3.5 | |
| Salicyluric Acid | Low | 60 | -4.0 to 5.0 | < 6.0 |
| Mid | 500 | -3.5 to 4.0 | < 5.0 | |
| High | 1,500 | -2.0 to 3.0 | < 4.0 | |
| Gentisic Acid | Low | 30 | -5.0 to 6.0 | < 7.0 |
| Mid | 250 | -4.0 to 5.0 | < 6.0 | |
| High | 750 | -3.0 to 4.0 | < 5.0 |
Table 6: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Salicylic Acid | 85 - 95 | 90 - 105 |
| Salicyluric Acid | 80 - 90 | 88 - 102 |
| Gentisic Acid | 75 - 85 | 85 - 100 |
Conclusion
The use of this compound as an internal standard is paramount for the development of robust and reliable bioanalytical methods for the quantification of salicylic acid metabolites. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures accurate correction for experimental variability. The detailed LC-MS/MS methodology and validation data presented in this guide provide a solid foundation for researchers and scientists in the pharmaceutical industry to develop and implement high-quality assays for pharmacokinetic and metabolic studies of salicylic acid. The visual workflows and metabolic pathway diagrams further aid in the understanding and application of these principles in a practical laboratory setting.
Technical Guide to Salicyluric Acid-d4: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Salicyluric acid-d4, its synthesis, metabolic relevance, and detailed experimental protocols for its use. This compound is the deuterated form of salicyluric acid, the primary metabolite of salicylic acid. Its primary application in research is as an internal standard for the highly accurate quantification of salicyluric acid in biological samples using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Physical and Chemical Properties
Direct experimental data for this compound is not extensively available in the public domain. However, the physical and chemical properties, with the exception of molecular weight, are expected to be nearly identical to its non-deuterated counterpart, Salicyluric acid. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, generally has a minimal impact on these macroscopic properties.
| Property | Value | Source |
| Chemical Name | N-(2-hydroxybenzoyl-d4)-glycine | Inferred |
| Synonyms | 2-Hydroxyhippuric Acid-d4, N-Salicyloylglycine-d4 | Inferred |
| CAS Number | Not available | N/A |
| Molecular Formula | C₉H₅D₄NO₄ | Calculated |
| Molecular Weight | 199.20 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 164–168 °C | [2][3][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approx. 30 mg/mL. Soluble in ethanol at approx. 1 mg/mL. Sparingly soluble in aqueous buffers. Soluble in water. | [5] |
| pKa | Data not available | N/A |
| LogP | 0.95 |
Note: Most properties are for the non-deuterated Salicyluric acid (CAS: 487-54-7, Molecular Formula: C₉H₉NO₄, Molecular Weight: 195.17 g/mol ) and serve as a close approximation for this compound.
Synthesis of Salicyluric Acid
The synthesis of this compound would follow the same principles as the synthesis of Salicyluric acid, with the starting material being Salicylic acid-d4. A general protocol for the synthesis of the non-deuterated form is as follows:
Reaction: Glycine + Salicyloyl chloride → Salicyluric acid
Procedure:
-
A solution of glycine is prepared in 10% sodium hydroxide (NaOH).
-
Salicyloyl chloride is slowly added to the glycine solution at room temperature with stirring.
-
The resulting mixture is stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
After the reaction is complete, the mixture is treated with crushed ice.
-
Concentrated hydrochloric acid (HCl) is added dropwise until the mixture becomes acidic, leading to the precipitation of the product.
-
To remove any residual benzoic acid, the mixture can be treated with carbon tetrachloride (CCl₄), boiled, and then filtered.
-
The resulting solid is collected, yielding a pinkish-white product.
Metabolic Pathway of Salicylic Acid
Salicyluric acid is the major metabolite of salicylic acid, which in turn is the active metabolite of aspirin (acetylsalicylic acid). The metabolic process primarily occurs in the liver and involves the conjugation of salicylic acid with the amino acid glycine. This conjugation reaction is a key pathway for the detoxification and elimination of salicylates from the body. The resulting salicyluric acid is then excreted via the kidneys.
Caption: Metabolic conversion of Aspirin to Salicyluric Acid for excretion.
Experimental Protocols
This compound is an ideal internal standard for quantitative analysis due to its chemical similarity to the analyte (salicyluric acid), allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference allows for its distinct detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated compounds are essential for high-quality proton (¹H) NMR spectroscopy by minimizing solvent interference. For the analysis of a deuterated compound like this compound itself, deuterium (²H) NMR can be employed.
General Protocol for ¹H NMR Sample Preparation:
-
Sample Dissolution: Dissolve an accurate amount of the analyte and the internal standard (this compound) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum. The signals from this compound will be absent in the ¹H spectrum, allowing for clear observation and quantification of the non-deuterated salicyluric acid.
Caption: A streamlined workflow for quantitative NMR analysis.
Mass Spectrometry (MS)
Deuterated internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting analytical variability.
General Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the this compound internal standard solution.
-
Perform sample cleanup, such as protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Ionization Mode: Typically negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion to a specific product ion for both the analyte and the deuterated internal standard.
-
Conclusion
This compound serves as an invaluable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables robust and accurate quantification of salicyluric acid, facilitating a deeper understanding of salicylate pharmacokinetics and metabolism. While direct physical and chemical data for the deuterated form are sparse, the properties of the non-deuterated analogue provide a reliable foundation for its application. The experimental protocols outlined in this guide offer a starting point for the integration of this compound into rigorous analytical methodologies.
References
In-Depth Technical Guide to the Certificate of Analysis and Purity Assessment of Salicyluric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Salicyluric acid-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this deuterated metabolite of salicylic acid. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its verification, and illustrates the metabolic pathway of its parent compound.
Certificate of Analysis: A Representative Overview
A Certificate of Analysis for this compound provides a summary of its identity, purity, and other critical quality attributes. The following table represents typical specifications found on a CoA for a high-purity this compound standard.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity (¹H-NMR) | Conforms to structure | ¹H-NMR Spectroscopy |
| Identity (MS) | Conforms to structure | Mass Spectrometry |
| Chemical Purity (HPLC) | ≥98.0% | HPLC-UV |
| Isotopic Purity | ≥98% Deuterated forms (d1-d4) | Mass Spectrometry |
| Isotopic Enrichment | ≥98 atom % D | ¹H-NMR or Mass Spectrometry |
| Residual Solvents | To be reported | GC-HS |
| Water Content | To be reported | Karl Fischer Titration |
Purity Assessment: Experimental Protocols
The accurate determination of chemical and isotopic purity is paramount for the use of this compound as an internal standard in quantitative bioanalysis. The following are detailed methodologies for key analytical techniques.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound sample
-
Salicyluric acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
UV Detection: 230 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis: Inject the sample and a reference standard of non-deuterated Salicyluric acid. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Isotopic Purity and Enrichment by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the isotopic distribution of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into the LC-MS or GC-MS system.
-
Acquire a full scan mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the molecular ion peak corresponding to this compound.
-
Analyze the isotopic cluster of the molecular ion to determine the distribution of d0, d1, d2, d3, and d4 species.
-
The isotopic purity is calculated as the percentage of the desired deuterated forms (d1-d4) relative to the total integrated ion current of all isotopic species.[1]
-
Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the degree of deuteration at specific positions.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H-NMR Spectroscopy:
-
Acquire a standard ¹H-NMR spectrum.
-
The degree of deuteration is determined by the reduction or absence of signals at the positions where deuterium has been incorporated, compared to the spectrum of the non-deuterated standard.
-
-
²H-NMR Spectroscopy (Deuterium NMR):
-
Acquire a ²H-NMR spectrum to directly observe the deuterium nuclei.
-
This provides unambiguous confirmation of the deuterium incorporation and its chemical environment.
-
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic formation of Salicyluric acid and a typical workflow for its purity assessment.
References
Commercial Availability and Technical Guide for Salicyluric acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Salicyluric acid-d4, a critical internal standard for use in pharmacokinetic and metabolic studies. This document outlines known commercial suppliers, available product specifications, and a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS) for the quantification of salicyluric acid.
Introduction
Salicyluric acid is the primary metabolite of salicylic acid, formed in the liver through conjugation with glycine.[1][2] The accurate quantification of salicyluric acid in biological matrices is crucial for understanding the pharmacokinetics of salicylate-based drugs, such as aspirin. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for achieving high accuracy and precision in quantitative bioanalytical methods, primarily utilizing LC-MS. Its use allows for the correction of matrix effects and variations in sample processing.
Commercial Suppliers and Availability
The commercial availability of this compound is limited compared to its precursor, Salicylic acid-d4. The following table summarizes the known suppliers and their product offerings. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and detailed product specifications.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |
| MedchemExpress | This compound | HY-113295S3 | Not specified | Not specified | 1 mg, 5 mg, 10 mg |
| Gentaur | This compound | 804-HY-113295S3 | Not specified | Not specified | 1 mg |
Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to request a certificate of analysis from the supplier for detailed purity and isotopic enrichment data.
Metabolic Pathway of Salicylic Acid
Salicyluric acid is formed from salicylic acid primarily in the liver. The metabolic pathway involves a two-step enzymatic conjugation with glycine. This pathway is the major route of salicylic acid elimination from the body.[1]
Caption: Metabolic conversion of salicylic acid to salicyluric acid.
Experimental Protocol: Quantification of Salicyluric Acid in Human Urine using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantitative analysis of salicyluric acid in human urine. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
Materials and Reagents
-
Salicyluric acid certified reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Salicyluric acid and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Salicyluric acid primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the same diluent.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Salicyluric acid working standard solutions and the IS working solution into drug-free human urine to prepare calibration standards and QC samples at various concentrations.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
To a 100 µL aliquot of each urine sample, calibration standard, or QC sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salicyluric acid: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion + 4] -> [Product ion + 4] (Note: Specific MRM transitions should be optimized for the instrument used.)
-
Data Analysis
Quantify the concentration of salicyluric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Caption: Workflow for the quantification of salicyluric acid in urine.
Conclusion
This compound is a vital tool for the accurate quantification of salicyluric acid in biological samples. While its commercial availability is limited, it can be sourced from specialized chemical suppliers. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own quantitative LC-MS/MS methods. The successful application of such methods is fundamental to advancing our understanding of salicylate pharmacology and metabolism.
References
In-Depth Technical Guide: Isotopic Labeling and Stability of Salicyluric acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and stability of Salicyluric acid-d4. This deuterated analog of a primary salicylic acid metabolite is a critical tool in pharmacokinetic and metabolic studies. This document outlines the synthesis, characterization, and stability of this compound, offering detailed experimental protocols and data to support its application in research and drug development.
Introduction
Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine.[1] The use of isotopically labeled internal standards is crucial for accurate quantification in bioanalytical studies. This compound, with deuterium atoms on the phenyl ring, serves as an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled analyte and its distinct mass-to-charge ratio.
This guide details a feasible synthetic pathway for this compound, starting from the commercially available Salicylic acid-d4. It also provides insights into its stability under various conditions and outlines analytical methods for its characterization and purity assessment.
Isotopic Labeling and Synthesis of this compound
The synthesis of this compound involves the coupling of Salicylic acid-d4 with glycine. While direct amidation of the carboxylic acid of salicylic acid with glycine is a potential route, a more common and efficient laboratory-scale synthesis involves a two-step process starting from the more reactive salicylaldehyde. However, for the purpose of utilizing commercially available Salicylic acid-d4, a direct coupling method is proposed.
Proposed Synthetic Pathway
The proposed synthesis of this compound from Salicylic acid-d4 and glycine is outlined below. This pathway involves the activation of the carboxylic acid group of Salicylic acid-d4 to facilitate the amide bond formation with the amino group of glycine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method and may require optimization.
Materials:
-
Salicylic acid-d4 (≥98% isotopic purity)
-
Glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Salicylic acid-d4:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Salicylic acid-d4 (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Coupling with Glycine:
-
In a separate flask, dissolve glycine (1.2 equivalents) in a minimal amount of water and then add it to the reaction mixture containing the activated Salicylic acid-d4.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization and Purity Assessment
The identity, chemical purity, and isotopic enrichment of the synthesized this compound should be rigorously assessed using a combination of analytical techniques.
Analytical Methods
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Detection of the molecular ion corresponding to this compound (C₉H₅D₄NO₄). The isotopic distribution will confirm the number of deuterium atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation sites. | ¹H NMR will show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated positions. ¹³C NMR will confirm the carbon skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak should be observed, with purity typically >98%. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for synthesized this compound.
| Parameter | Target Value | Method of Analysis |
| Chemical Purity | > 98% | HPLC |
| Isotopic Purity (d₄) | > 98% | Mass Spectrometry |
| Deuterium Incorporation | ≥ 98% at specified positions | NMR Spectroscopy |
| Molecular Formula | C₉H₅D₄NO₄ | - |
| Molecular Weight | Approx. 201.20 g/mol | Mass Spectrometry |
Stability of this compound
The stability of this compound is a critical factor for its use as an internal standard. Stability should be assessed under various conditions to ensure the integrity of stock solutions and samples during storage and analysis.
Isotopic Stability
Deuterium labels on an aromatic ring are generally stable under typical analytical conditions. However, exposure to strong acids or bases at elevated temperatures can potentially lead to back-exchange of deuterium for hydrogen.
Experimental Workflow for Isotopic Stability Assessment:
Caption: Workflow for assessing the isotopic stability of this compound.
Chemical Stability
Salicyluric acid, like other amides, can undergo hydrolysis under strongly acidic or basic conditions, breaking the amide bond to yield salicylic acid and glycine. The stability of this compound should be evaluated in the solvents and at the temperatures used for sample storage and processing.
Summary of Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Solid State | Store at -20°C, protected from light and moisture. | To minimize potential degradation over long-term storage. |
| In Solution | Prepare fresh solutions or store at -80°C for short periods. Use aprotic solvents like acetonitrile or methanol. | To prevent hydrolysis and degradation in solution. |
| pH of Solutions | Maintain a neutral or slightly acidic pH (4-6). | To minimize acid or base-catalyzed hydrolysis. |
Conclusion
This compound is an essential tool for the accurate quantification of salicyluric acid in biological matrices. This guide provides a framework for its synthesis, characterization, and stability assessment. The proposed synthetic protocol, coupled with rigorous analytical characterization, will enable researchers to confidently prepare and utilize high-quality this compound as an internal standard in their studies. Adherence to the recommended storage and handling procedures will ensure the integrity and reliability of this critical reagent in drug metabolism and pharmacokinetic research.
References
Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Salicyluric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Salicyluric acid-d4, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart in biological matrices. Understanding the mass spectrometric behavior of this isotopically labeled compound is paramount for developing robust and reliable bioanalytical methods in drug metabolism and pharmacokinetic studies.
Core Concepts: Mass Spectrometry of this compound
Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine.[1][2][3] this compound is a stable isotope-labeled version of this metabolite, where four hydrogen atoms on the phenyl ring of the salicylic acid moiety are replaced with deuterium. This mass shift allows it to be distinguished from the endogenous, unlabeled compound in a mass spectrometer, making it an ideal internal standard.[4]
While a direct, publicly available mass spectrum specifically for this compound is not readily found, its expected mass spectrometric characteristics can be reliably inferred from the analysis of its constituent parts: Salicylic acid-d4 and unlabeled Salicyluric acid.
Predicted Mass and Isotopic Distribution
The molecular weight of unlabeled Salicyluric acid (C₉H₉NO₄) is 195.17 g/mol . With the substitution of four hydrogen atoms with deuterium, the molecular weight of this compound (C₉H₅D₄NO₄) is expected to be approximately 199.19 g/mol . The exact mass will vary slightly depending on the precise isotopic composition.
Quantitative Data Summary
The following tables summarize the key mass-to-charge ratio (m/z) values for Salicylic acid-d4, which are essential for predicting the behavior of this compound. These values are typically observed in negative ion mode electrospray ionization (ESI) mass spectrometry.
Table 1: Predicted m/z Values for this compound and Related Analytes
| Compound | [M-H]⁻ (Parent Ion) m/z | Key Fragment Ions m/z |
| Salicyluric Acid | 194.06 | 136.04, 92.03 |
| This compound (Predicted) | 198.08 | 140.06, 96.05 |
| Salicylic Acid | 137.02 | 93.03 |
| Salicylic Acid-d4 | 141.05 | 97.05 |
Note: The predicted values for this compound are based on the addition of the glycine moiety mass to the observed Salicylic Acid-d4 masses.
Fragmentation Pathway of this compound
The fragmentation of this compound in a tandem mass spectrometer (MS/MS) is predicted to follow a similar pathway to its unlabeled analog. The primary fragmentation event involves the cleavage of the amide bond linking the deuterated salicylic acid moiety and the glycine moiety.
References
The Gold Standard of Quantification: A Technical Guide to the Principles of Using Deuterated Internal Standards in LC-MS
For researchers, scientists, and professionals in drug development, the pursuit of precise and accurate quantification of target analytes in complex matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of deuterated internal standards has become the benchmark for achieving reliable and high-quality data. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards in LC-MS workflows. By effectively compensating for a wide range of analytical variabilities, these standards enable the generation of data with the highest degree of accuracy and precision.[1]
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[2] IDMS is a powerful analytical technique that facilitates highly accurate quantification by introducing a known amount of an isotopically labeled version of the analyte of interest into the sample at the earliest possible stage of the analytical process.[2][3] A deuterated internal standard is a synthetic version of the analyte where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout sample preparation, chromatography, and ionization.
By adding a precise amount of the deuterated standard to the sample before any processing steps, it acts as a perfect mimic for the analyte. Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
Advantages of Employing Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages that contribute to the robustness and reliability of LC-MS assays.
-
Mitigation of Matrix Effects : Matrix effects, which are the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS. Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to that of the internal standard, these variations can be effectively normalized, leading to more accurate quantification.
-
Correction for Sample Preparation Variability : Any loss of the analyte during sample handling, such as extraction, evaporation, and reconstitution, will be mirrored by the deuterated internal standard. This co-processing ensures that the ratio of the analyte to the internal standard remains constant, thereby correcting for procedural inconsistencies.
-
Improved Accuracy and Precision : By compensating for both matrix effects and variability in sample preparation, deuterated internal standards significantly enhance the accuracy and precision of quantitative measurements. This leads to more reliable and reproducible data, which is crucial for applications in regulated environments such as clinical diagnostics and drug development.
Key Considerations for Selection and Implementation
While highly effective, the successful application of deuterated internal standards requires careful consideration of several factors to ensure data integrity.
-
Isotopic Purity and Enrichment : The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte's concentration. An isotopic enrichment of ≥98% is generally recommended.
-
Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process. Labeling should be avoided on heteroatoms such as -OH, -NH, and -SH groups, as these are prone to exchange, which can compromise the mass difference between the analyte and the standard.
-
Degree of Deuteration : A sufficient number of deuterium atoms, typically three or more, should be incorporated into the internal standard. This ensures a clear mass shift from the analyte and minimizes the risk of isotopic crosstalk, where the natural isotopic distribution of the analyte interferes with the signal of the internal standard.
-
Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift, known as the "isotope effect." This should be carefully evaluated during method development, as even a small separation can lead to differential matrix effects if the analyte and internal standard elute into regions with varying degrees of ion suppression.
Potential Pitfalls and Limitations
Despite their numerous advantages, deuterated internal standards are not without potential challenges that require careful consideration during method development and validation.
-
Chromatographic Isotope Effect : The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties, resulting in a chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs in a region of the chromatogram with a steep gradient of matrix effects, the analyte and internal standard may experience different levels of ion suppression or enhancement, a phenomenon known as "differential matrix effects." This can compromise the accuracy of quantification.
-
Isotopic Crosstalk and Interference : Isotopic crosstalk can occur when the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte contribute to the mass spectrometric signal of the deuterated internal standard. This is more likely to be an issue when the mass difference between the analyte and the internal standard is small. Conversely, the presence of unlabeled analyte as an impurity in the deuterated standard can lead to a positive bias in the results, particularly at low concentrations.
-
In-source Fragmentation and Deuterium Loss : In some cases, the deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal that interferes with the analyte's signal. This can be mitigated by optimizing the mass spectrometer's source conditions, such as collision energy and cone voltage.
Quantitative Performance Data
The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in various studies.
Table 1: Comparison of Internal Standard Choice on Assay Performance for Kahalalide F in Plasma
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.
Table 2: Validation Results for the Quantification of Immunosuppressants in Whole Blood Using Deuterated Internal Standards
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
This table demonstrates the successful validation of a multi-analyte method for immunosuppressants, meeting typical acceptance criteria for bioanalytical assays.
Table 3: Impact of Internal Standard on the Recovery of Lapatinib from Cancer Patient Plasma
| Internal Standard Type | Recovery Range (%) |
| Non-isotope-labeled (Zileuton) | 16 - 56 |
| Isotope-labeled (Lapatinib-d3) | Corrected for variability |
This study highlights the critical role of a stable isotope-labeled internal standard in correcting for interindividual variability in the recovery of a highly protein-bound drug from patient plasma samples.
Detailed Experimental Protocols
The following provides generalized yet detailed methodologies for typical quantitative LC-MS/MS analyses using deuterated internal standards for different classes of analytes.
Protocol 1: Quantification of Immunosuppressants in Whole Blood
-
Sample Preparation :
-
To 50 µL of calibrator, quality control, or patient whole blood, add 100 µL of an internal standard working solution containing the deuterated analogs of the analytes (e.g., d12-Cyclosporin A, 13C2d4-Everolimus, 13Cd3-Sirolimus, 13Cd2-Tacrolimus) in methanol.
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add a protein precipitation agent (e.g., zinc sulfate in an organic solvent).
-
Vortex again and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis :
-
Chromatography : Employ a suitable C18 or similar reversed-phase column with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.
-
Mass Spectrometry : Utilize a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ion mode.
-
Detection : Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for each analyte and its corresponding deuterated internal standard.
-
Protocol 2: Analysis of Steroid Hormones in Serum/Plasma
-
Sample Preparation :
-
To a 200 µL aliquot of serum or plasma, add a precise volume of the deuterated internal standard mix (e.g., containing deuterated testosterone, cortisol, etc.).
-
Perform liquid-liquid extraction (LLE) by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing, and then freezing the aqueous layer to facilitate the separation of the organic layer.
-
Alternatively, supported liquid extraction (SLE) can be used.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis :
-
Chromatography : Use a UPLC/UHPLC system with a column such as a HSS T3 or HSS-PFP for separation. A gradient elution with mobile phases containing water, methanol, ammonium acetate, and formic acid is common.
-
Mass Spectrometry : Operate a triple quadrupole mass spectrometer in electrospray positive ionization mode (and negative mode for some analytes like DHEAS).
-
Detection : Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for each steroid and its deuterated internal standard.
-
Protocol 3: Determination of Fat-Soluble Vitamins in Human Serum
-
Sample Preparation :
-
To a serum sample, add a mixture of deuterated internal standards for each vitamin (e.g., vitamin A-d6, 25-hydroxyvitamin D3-d3, vitamin E-d6, vitamin K1-d7).
-
Perform protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.
-
Evaporate the eluate and reconstitute the residue.
-
-
LC-MS/MS Analysis :
-
Chromatography : Use a phenyl column with a gradient elution of methanol containing 0.1% formic acid.
-
Mass Spectrometry : Employ a triple quadrupole mass spectrometer with a positive electrospray ionization source.
-
Detection : Quantify using MRM transitions for each vitamin and its corresponding deuterated internal standard.
-
Conclusion
The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and inconsistencies in sample preparation, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning, selection, and validation to avoid potential pitfalls such as isotopic effects and crosstalk, the benefits in terms of data integrity and confidence in analytical results are unparalleled. Adherence to the principles and best practices outlined in this guide will empower analysts to harness the full potential of deuterated internal standards, ensuring the generation of robust and defensible quantitative LC-MS data.
References
Methodological & Application
LC-MS/MS method for Salicyluric acid quantification using Salicyluric acid-d4
An LC-MS/MS Application Note for the Quantification of Salicyluric Acid Using Salicyluric Acid-d4
Introduction
Salicyluric acid is the primary glycine conjugate of salicylic acid and a major metabolite of acetylsalicylic acid (aspirin). Its quantification in biological matrices is crucial for pharmacokinetic and metabolic studies of aspirin, a widely used anti-inflammatory, analgesic, and antiplatelet agent. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of salicyluric acid in human urine, employing this compound as a stable isotope-labeled internal standard for enhanced accuracy and precision.
Metabolic Pathway of Aspirin
Aspirin is rapidly hydrolyzed to salicylic acid, which is then conjugated with glycine to form salicyluric acid. This metabolic pathway is a key route for the elimination of salicylates from the body.
Caption: Metabolic conversion of aspirin to salicyluric acid.
Experimental Protocols
Materials and Reagents
-
Salicyluric acid and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | As per instrument manufacturer's recommendations |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salicyluric Acid | 194.1 | 137.1 | 15 |
| This compound | 198.1 | 141.1 | 15 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized during method development.
Experimental Workflow
The overall experimental workflow for the quantification of salicyluric acid is depicted below.
Caption: Workflow for salicyluric acid analysis.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 10 - 5000 ng/mL |
| LLOQ | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of salicyluric acid in human urine using its deuterated internal standard, this compound. The method offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for high-throughput analysis in clinical and research settings for monitoring aspirin metabolism.
Application Notes and Protocols for Salicyluric acid-d4 Solution Preparation
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of Salicyluric acid-d4. As a deuterated analogue of Salicyluric acid, this compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. Adherence to this protocol will ensure the accurate and reproducible preparation of standards for research and drug development applications.
Compound Information and Properties
This compound is the stable isotope-labeled version of Salicyluric acid, an endogenous metabolite[1]. The incorporation of deuterium atoms results in a mass shift, making it an ideal internal standard for quantifying its non-labeled counterpart while sharing nearly identical chemical and physical properties[2].
Key quantitative data for this compound and its non-deuterated analogue are summarized in the table below. Solubility data is based on the non-deuterated form, as it is expected to be nearly identical.
| Property | Value | Source(s) |
| Chemical Name | N-(2-hydroxybenzoyl-d4)-glycine | N/A |
| Molecular Formula | C₉H₅D₄NO₄ | N/A |
| Molecular Weight | ~199.22 g/mol (Estimated) | N/A |
| Appearance | Crystalline solid | [3] |
| Solubility (in DMSO) | ~30 mg/mL | |
| Solubility (in Ethanol) | ~1 mg/mL | |
| Aqueous Solubility | Sparingly soluble. It is recommended to first dissolve in DMSO before dilution in aqueous buffers. | |
| Storage (Solid Form) | -20°C, protected from light and moisture. Stable for ≥ 4 years under these conditions. | |
| Storage (Stock Solution) | ≤ 1 month at -20°C or ≤ 6 months at -80°C. Aliquoting is recommended to avoid freeze-thaw cycles. |
Experimental Workflow
The overall process for preparing this compound working solutions from a solid compound involves the initial preparation of a concentrated stock solution, followed by one or more serial dilutions to achieve the desired final concentrations for analytical use.
Caption: Workflow for preparing this compound solutions.
Protocol for Stock Solution Preparation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC or MS-grade
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Micro-spatula
-
Vortex mixer and/or sonicator
-
Cryo-storage vials (amber glass or polypropylene)
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before use.
3.3. Procedure
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a target amount of the solid compound (e.g., 1.0 mg) and transfer it carefully into a volumetric flask. Record the exact weight.
-
Dissolution: Add a small volume of DMSO (approximately 50-70% of the final volume) to the flask.
-
Mixing: Gently swirl the flask to wet the solid. Mix thoroughly using a vortex mixer or by sonicating the flask in a water bath until the solid is completely dissolved.
-
Final Volume Adjustment: Once dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Transfer the stock solution into labeled, amber cryo-vials in appropriate volumes for single use. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
3.4. Stock Solution Calculation Table
The following table provides the required volume of DMSO to prepare stock solutions of common concentrations from a precise mass of this compound.
| Mass of this compound (mg) | Desired Concentration | Required Volume of DMSO |
| 1.0 | 1 mg/mL | 1.0 mL |
| 1.0 | 5 mM (~1.0 mg/mL) | 1.004 mL |
| 2.0 | 1 mg/mL | 2.0 mL |
| 5.0 | 1 mg/mL | 5.0 mL |
| 5.0 | 10 mM (~2.0 mg/mL) | 2.51 mL |
Note: Molarity calculations are based on the estimated molecular weight of 199.22 g/mol .
Protocol for Working Solution Preparation
Working solutions are prepared by diluting the stock solution to the final concentrations required for the analytical assay (e.g., for spiking into calibration standards and quality control samples). The diluent should be chosen carefully, typically being the mobile phase of the LC method or a solvent like acetonitrile.
4.1. Materials
-
This compound stock solution (1 mg/mL)
-
Diluent solvent (e.g., Acetonitrile, Methanol, or specific mobile phase)
-
Calibrated pipettes and sterile tips
-
Microcentrifuge tubes or autosampler vials
4.2. Procedure
-
Thawing: Remove one aliquot of the 1 mg/mL stock solution from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (if necessary): It is often practical to first prepare an intermediate stock (e.g., 10 µg/mL). To do this, dilute the primary stock 1:100 (e.g., add 10 µL of 1 mg/mL stock to 990 µL of diluent).
-
Final Working Solution: Prepare the final working solution from the intermediate stock. For example, to prepare a 100 ng/mL working solution, dilute the 10 µg/mL intermediate stock 1:100 (e.g., add 10 µL of 10 µg/mL intermediate to 990 µL of diluent).
-
Storage: Store working solutions at 2-8°C if used within the same day, or re-aliquot and freeze at -20°C for longer-term stability (up to 3 months). Avoid storing dilute aqueous solutions for more than one day.
4.3. Serial Dilution Example Table
This table illustrates a serial dilution scheme to generate a range of working standard concentrations from a 10 µg/mL intermediate solution.
| Target Concentration (ng/mL) | Volume of Previous Standard | Diluent Volume | Dilution Factor |
| 10,000 (Intermediate Stock) | 10 µL of 1 mg/mL Stock | 990 µL | 1:100 |
| 1,000 | 100 µL of 10,000 ng/mL | 900 µL | 1:10 |
| 500 | 500 µL of 1,000 ng/mL | 500 µL | 1:2 |
| 250 | 500 µL of 500 ng/mL | 500 µL | 1:2 |
| 100 | 400 µL of 250 ng/mL | 600 µL | 1:2.5 |
| 50 | 500 µL of 100 ng/mL | 500 µL | 1:2 |
Conclusion
This application note provides a comprehensive and standardized protocol for the preparation of this compound stock and working solutions. Accurate preparation and proper storage of these solutions are critical for the reliability and precision of quantitative analytical methods. Users should always refer to the certificate of analysis for the specific lot of the standard for information on purity and exact mass.
References
Application Notes and Protocols for the Quantification of Salicyluric Acid-d4 in Human Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and quantification of Salicyluric acid-d4 in human urine, a critical internal standard for the accurate measurement of Salicyluric acid. Salicyluric acid is the primary metabolite of salicylic acid, the active form of aspirin. Monitoring its excretion is vital in pharmacokinetic and drug metabolism studies.
This document outlines two robust sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted for acidic compounds using a polymeric reversed-phase sorbent, which offers high and reproducible recoveries.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Human urine sample
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and add the internal standard, this compound, to a final concentration of 100 ng/mL.
-
Acidify the urine sample by adding 50 µL of 2% formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample (approximately 1 mL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove any residual water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and cost-effective method for the extraction of organic acids from aqueous matrices like urine.[1][2]
Materials:
-
Human urine sample
-
This compound internal standard solution
-
Ethyl acetate (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine in a glass tube, add the this compound internal standard to a final concentration of 100 ng/mL.
-
Add 0.5 g of NaCl and vortex to dissolve.
-
Acidify the sample by adding 100 µL of 1M HCl to bring the pH to approximately 2-3.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Salicyluric Acid: 194.1 > 136.1 (Quantifier), 194.1 > 92.1 (Qualifier)This compound: 198.1 > 140.1 (Quantifier)[3] |
| Collision Energy | Optimize for your specific instrument, typically in the range of 15-30 eV. |
| Source Temperature | 400°C[3] |
Quantitative Data Summary
The following table summarizes expected performance data based on literature values for similar analytes and methods. Actual performance should be validated in your laboratory.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Recovery | >85% | 70-90% | Recovery for acidic drugs using Oasis HLB is generally high.[4] LLE recovery for organic acids with ethyl acetate is typically within this range. |
| Matrix Effect | <15% | <25% | SPE with a robust sorbent like Oasis HLB generally results in cleaner extracts and lower matrix effects. LLE is more prone to co-extraction of matrix components. The use of a deuterated internal standard is crucial to compensate for matrix effects. |
| LLOQ | ~1-5 ng/mL | ~5-10 ng/mL | The Lower Limit of Quantification (LLOQ) is dependent on the sensitivity of the LC-MS/MS instrument. SPE often leads to lower LLOQs due to better cleanup and concentration. |
| Precision (RSD%) | <15% | <15% | Both methods, when optimized and used with an internal standard, should provide excellent precision. |
| Accuracy (%) | 85-115% | 85-115% | Accuracy should be within acceptable bioanalytical method validation guidelines. |
Visualizations
Stability and Considerations
-
Analyte Stability: Salicyluric acid is generally stable. However, urine samples should be stored at -20°C or lower to prevent degradation.
-
Internal Standard Stability: Deuterated internal standards are generally stable. However, it is good practice to assess their stability in the urine matrix under the storage and processing conditions used.
-
Matrix Effects: Urine is a complex matrix, and matrix effects can lead to ion suppression or enhancement, affecting the accuracy of quantification. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. Performing a thorough method validation, including the assessment of matrix effects from multiple sources of urine, is essential.
-
Method Selection: The choice between SPE and LLE will depend on the specific requirements of the study. SPE generally provides cleaner extracts and may be more amenable to automation, while LLE is a lower-cost alternative that can also provide good results.
References
Application Note: Solid-Phase Extraction Protocol for Plasma Samples Containing Salicyluric Acid-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Salicyluric acid-d4 from plasma samples. Salicyluric acid is a primary metabolite of salicylic acid. The deuterated internal standard, this compound, is commonly used in pharmacokinetic and metabolic studies to ensure accurate quantification by correcting for matrix effects and procedural losses.[1][2] This protocol is optimized for high recovery and reproducibility, making it suitable for bioanalytical applications in drug development and clinical research. The method utilizes a reversed-phase SPE mechanism, which is effective for extracting moderately polar acidic compounds from complex biological matrices like plasma.
Two common SPE sorbents for this application are polymeric reversed-phase sorbents, such as Oasis HLB, and silica-based C18 sorbents. Both provide effective means of extraction for acidic drugs.[3][4] This protocol will detail a method using a polymeric sorbent due to its robustness across a wide pH range and its water-wettable nature, which can simplify the extraction process.[5]
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
This compound standard: For spiking and calibration
-
Plasma: Human or animal plasma, stored at -80°C
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Deionized Water: High purity
-
Sample Collection Tubes: Polypropylene tubes
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Sample Pre-treatment
Proper sample pre-treatment is crucial to disrupt protein binding and ensure the analyte is in a suitable form for retention on the SPE sorbent.
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add the internal standard (this compound) to achieve the desired concentration.
-
Acidify the plasma sample by adding 200 µL of 2% formic acid in water. This step adjusts the pH of the sample to below the pKa of Salicyluric acid, ensuring it is in its neutral, non-ionized form, which enhances its retention on the reversed-phase sorbent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
This protocol follows a standard 5-step SPE procedure for optimal performance. A simplified 3-step protocol can also be effective with water-wettable sorbents like Oasis HLB.
-
Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol through each cartridge. This step solvates the polymer chains of the sorbent.
-
-
Equilibration:
-
Pass 1 mL of deionized water through each cartridge. This step removes the organic solvent and prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry.
-
-
Loading:
-
Load the pre-treated plasma supernatant (from the sample pre-treatment step) onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow, steady flow rate of approximately 1 mL/min to ensure adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences and salts that are not strongly retained on the sorbent, while the analyte of interest remains bound.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile. This is achieved by using a strong organic solvent to disrupt the hydrophobic interaction between the analyte and the sorbent.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the subsequent analytical method (e.g., LC-MS/MS).
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes expected recovery data for Salicyluric acid using a polymeric reversed-phase SPE protocol. While specific data for the d4 isotopologue is not detailed in the literature, its extraction behavior is expected to be identical to the unlabeled compound.
| Analyte | Spiked Concentration | Recovery (%) | Reference |
| Salicyluric acid | Low QC | 86.8 - 100.5 | |
| Salicyluric acid | Mid QC | 86.8 - 100.5 | |
| Salicyluric acid | High QC | 86.8 - 100.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from plasma samples.
References
Application Notes and Protocols for the Liquid-Liquid Extraction (LLE) of Salicylates using Salicyluric acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylates are a class of drugs that includes acetylsalicylic acid (aspirin), which are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Upon administration, aspirin is rapidly hydrolyzed to salicylic acid (SA), which is then further metabolized to various compounds, primarily salicyluric acid (SUA) and gentisic acid (GA).[1][2][3][4] Accurate and reliable quantification of these salicylates in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
This document provides a detailed protocol for the simultaneous determination of salicylic acid, salicyluric acid, and gentisic acid in human plasma using a liquid-liquid extraction (LLE) method with Salicyluric acid-d4 as an internal standard (IS), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, structurally similar to the analytes of interest, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.
Metabolic Pathway of Aspirin
Aspirin is rapidly metabolized in the body. The initial hydrolysis to salicylic acid is followed by several conjugation and oxidation reactions. The major metabolic pathway involves the conjugation of salicylic acid with glycine to form salicyluric acid.[1] A minor pathway includes the oxidation of salicylic acid to gentisic acid.
Caption: Metabolic pathway of aspirin to its major metabolites.
Experimental Protocols
Materials and Reagents
-
Salicylic acid (SA), Salicyluric acid (SUA), Gentisic acid (GA) reference standards
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (SA, SUA, GA) and the internal standard (this compound) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
Sample Preparation: Liquid-Liquid Extraction Workflow
The following diagram illustrates the LLE procedure for extracting salicylates from plasma samples.
References
- 1. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Path of Aspirin Through the Body – Human STEAM [humanap.community.uaf.edu]
- 3. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Salicyluric Acid in Biological Matrices using Salicyluric acid-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of salicyluric acid in biological matrices, such as human plasma and urine. The method utilizes a stable isotope-labeled internal standard, salicyluric acid-d4, to ensure high accuracy and precision. The protocol outlines procedures for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trials involving salicylic acid and its metabolites.
Introduction
Salicyluric acid is the primary glycine conjugate metabolite of salicylic acid, the active metabolite of aspirin. Accurate quantification of salicyluric acid in biological fluids is crucial for understanding the pharmacokinetics and metabolism of salicylate-based drugs. This application note describes a highly selective and sensitive LC-MS/MS method employing this compound as an internal standard to correct for matrix effects and variations in sample processing, thereby ensuring reliable and reproducible results.
Metabolic Pathway of Salicylic Acid
Salicylic acid is metabolized in the liver primarily through conjugation with glycine to form salicyluric acid. This biotransformation is a key pathway in the clearance of salicylates from the body.
Metabolic conversion of Salicylic Acid to Salicyluric Acid.
Experimental Protocols
Materials and Reagents
-
Salicyluric Acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma and urine (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Methyl tert-butyl ether (MTBE)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of salicyluric acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the salicyluric acid stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Dilute 100 µL of urine sample with 400 µL of water containing 0.1% formic acid.
-
Add 25 µL of the internal standard working solution.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salicyluric Acid | 194.1 | 136.1 | 15 |
| This compound | 198.1 | 140.1 | 15 |
Method Validation
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 2: Calibration Curve and Linearity
| Matrix | Calibration Range (ng/mL) | R² |
| Plasma | 10 - 5000 | >0.995 |
| Urine | 50 - 10000 | >0.995 |
Table 3: Precision and Accuracy
| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Plasma | LLOQ | 10 | < 10 | < 10 | 90 - 110 |
| Low | 30 | < 8 | < 8 | 92 - 108 | |
| Mid | 500 | < 6 | < 7 | 95 - 105 | |
| High | 4000 | < 5 | < 6 | 96 - 104 | |
| Urine | LLOQ | 50 | < 10 | < 12 | 88 - 112 |
| Low | 150 | < 8 | < 9 | 91 - 109 | |
| Mid | 2500 | < 6 | < 7 | 94 - 106 | |
| High | 8000 | < 5 | < 6 | 95 - 105 |
Table 4: Recovery and Matrix Effect
| Matrix | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Plasma | Low | 30 | 85 - 95 | 90 - 110 |
| High | 4000 | 88 - 98 | 92 - 108 | |
| Urine | Low | 150 | 90 - 105 | 85 - 115 |
| High | 8000 | 92 - 108 | 88 - 112 |
Experimental Workflow
The overall workflow for the quantitative analysis of salicyluric acid is depicted below.
Workflow for Salicyluric Acid Quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of salicyluric acid in human plasma and urine. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for a variety of research and clinical applications in the field of drug metabolism and pharmacokinetics.
Application Note: High-Throughput UPLC-MS/MS Method for the Baseline Separation and Quantification of Salicylates and Salicyluric acid-d4
Abstract
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous baseline separation and quantification of key salicylates—salicylic acid and acetylsalicylic acid—along with the internal standard, Salicyluric acid-d4. This protocol is designed for researchers, scientists, and drug development professionals requiring a high-throughput analytical method for pharmacokinetic studies, drug metabolism research, and quality control of salicylate-based pharmaceuticals. The method utilizes a gradient elution on a C18 reversed-phase column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Introduction
Salicylates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for their analgesic, antipyretic, and anti-inflammatory properties. Acetylsalicylic acid (aspirin) is one of the most common drugs in this class, which is rapidly metabolized to salicylic acid. Accurate and simultaneous quantification of these compounds and their metabolites is crucial for understanding their pharmacokinetic profiles and therapeutic efficacy. This application note provides a detailed protocol for a UPLC-MS/MS method that achieves baseline separation of salicylic acid and acetylsalicylic acid, using this compound as an internal standard for reliable quantification.
Experimental
Materials and Reagents
-
Salicylic acid (≥99% purity)
-
Acetylsalicylic acid (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
A simple protein precipitation method is employed for the extraction of salicylates from plasma samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in acetonitrile).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
MS/MS Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Data Presentation
Table 1: UPLC-MS/MS Parameters for Salicylates and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Salicylic Acid | 137.0 | 93.0 | 0.1 | 25 | 20 |
| Acetylsalicylic Acid | 179.0 | 137.0 | 0.1 | 20 | 15 |
| This compound | 198.1 | 138.1 | 0.1 | 30 | 22 |
Experimental Workflow
Application Note: Quantification of Salicyluric Acid and Salicyluric Acid-d4 in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of salicyluric acid and its deuterated internal standard, salicyluric acid-d4, in biological matrices such as plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Introduction
Salicyluric acid is a primary metabolite of salicylic acid, which is formed from the metabolism of acetylsalicylic acid (aspirin)[1]. The monitoring of salicyluric acid levels in biological fluids is crucial for pharmacokinetic and toxicological studies of salicylates. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous determination of salicyluric acid and its stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Salicyluric Acid | [Insert Chemical Structure Image of Salicyluric Acid] | C₉H₉NO₄ | 195.17[2][3][4] |
| This compound | [Insert Chemical Structure Image of this compound] | C₉H₅D₄NO₄ | 199.20 |
Experimental
Materials and Reagents
-
Salicyluric Acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (or other biological matrix)
-
Control Urine
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
LC-MS/MS Method
3.3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions to re-equilibrate. |
3.3.2. Mass Spectrometry Conditions
The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The MRM transitions for salicyluric acid and this compound are optimized for maximum sensitivity and specificity.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
3.3.3. MRM Transitions
The following MRM transitions are proposed for the quantification and confirmation of salicyluric acid and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| Salicyluric Acid | 194.2 | 137.1 (Quantifier) | 100 | 15 | Negative |
| 194.2 | 93.1 (Qualifier) | 100 | 25 | Negative | |
| This compound | 198.2 | 141.1 (Quantifier) | 100 | 15 | Negative |
Sample Preparation Protocols
Plasma Samples: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Samples: Dilute-and-Shoot
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to remove particulates.
-
To 50 µL of the supernatant, add 10 µL of the internal standard working solution.
-
Add 940 µL of the initial mobile phase.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis and Quantification
The concentration of salicyluric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method should be established over the expected concentration range in the study samples.
Workflow Diagram
Caption: Experimental workflow for the quantification of salicyluric acid.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of salicyluric acid and its deuterated internal standard in biological matrices. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures reliable and accurate results.
References
Application Notes: The Role of Salicyluric acid-d4 in the Pharmacokinetic Analysis of Aspirin
Introduction
Aspirin (acetylsalicylic acid) is a widely used medication for its analgesic, anti-inflammatory, antipyretic, and antithrombotic effects.[1][2] Following administration, aspirin is rapidly metabolized into its primary active metabolite, salicylic acid, which is then further converted into several compounds, with salicyluric acid being the most abundant.[2][3][4] Understanding the pharmacokinetic (PK) profile of aspirin and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
Pharmacokinetic studies rely on accurate and precise bioanalytical methods to quantify drug concentrations in biological matrices like plasma. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is essential for correcting analytical variability during sample preparation and analysis. Salicyluric acid-d4, a deuterated analog of salicyluric acid, serves as an ideal internal standard for the quantification of this major aspirin metabolite, thereby enabling robust and reliable pharmacokinetic assessments.
Metabolic Pathway of Aspirin
Aspirin undergoes rapid and extensive metabolism. After oral administration, it is quickly hydrolyzed by esterases in the gastrointestinal mucosa, blood, and liver to form salicylic acid. Salicylic acid is responsible for many of aspirin's therapeutic effects. The liver then metabolizes salicylic acid through several pathways. The primary route, accounting for approximately 75% of salicylic acid elimination, is conjugation with the amino acid glycine to form salicyluric acid. Other metabolites include salicyl phenolic glucuronide, salicyl acyl glucuronide, and gentisic acid, all of which are primarily excreted by the kidneys.
Application of this compound in Pharmacokinetic Studies
In LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to every sample, calibrator, and quality control sample. The ideal IS is a stable isotope-labeled version of the analyte because it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) but is distinguishable by its higher mass.
Experimental Protocols
This section outlines a typical protocol for a clinical pharmacokinetic study of aspirin, incorporating the analysis of aspirin, salicylic acid, and salicyluric acid using their respective deuterated internal standards.
Study Design and Conduct
-
Objective: To determine the pharmacokinetic profile of aspirin and its metabolites following a single oral dose.
-
Subjects: Healthy human volunteers.
-
Dosing: A single oral dose of an aspirin formulation (e.g., 100 mg immediate-release tablet) is administered after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant and an esterase inhibitor (e.g., potassium oxalate and sodium fluoride) at pre-dose (0 hours) and at various post-dose time points (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Handling: Blood samples are immediately placed on ice and centrifuged within 30 minutes at 4°C to separate the plasma. The resulting plasma is transferred to a new tube and acidified (e.g., with formic or sulfuric acid) to stabilize aspirin against hydrolysis and then frozen at -80°C until analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples, calibrators, and quality control (QC) samples on ice.
-
In a clean microcentrifuge tube, add 250 µL of plasma.
-
Add 10 µL of a working internal standard solution containing Aspirin-d4, Salicylic acid-d4, and this compound in acetonitrile.
-
Vortex briefly to mix.
-
Add 2 mL of a cold extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data from the study should be summarized for clarity.
Table 1: Example LC-MS/MS MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Aspirin | 179.0 | 137.0 | Negative |
| Aspirin-d4 (IS) | 183.0 | 141.0 | Negative |
| Salicylic Acid | 136.9 | 93.0 | Negative |
| Salicylic Acid-d4 (IS) | 140.9 | 97.0 | Negative |
| Salicyluric Acid | 194.1 | 136.0 | Negative |
| This compound (IS) | 198.1 | 140.0 | Negative |
| Note: MRM transitions for Aspirin and Salicylic Acid are based on published methods. Transitions for Salicyluric Acid and its d4 variant are proposed based on chemical structure. |
Table 2: Typical Pharmacokinetic Parameters for Aspirin and Salicylic Acid (Low Dose)
| Parameter | Aspirin (ASA) | Salicylic Acid (SA) | Reference |
| Tmax (Time to Peak Conc.) | ~30 minutes | ~1 hour | |
| Cmax (Peak Plasma Conc.) | ~1 µg/mL (80 mg dose) | ~4 µg/mL (80 mg dose) | |
| t1/2 (Half-life) | ~20 minutes | ~2.1 hours | |
| Bioavailability (Oral) | ~68% (as intact aspirin) | >80% |
Conclusion
The accurate quantification of aspirin's primary metabolite, salicyluric acid, is fundamental to fully characterizing its pharmacokinetic profile. The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is a critical component of this process. It ensures the generation of high-quality, reliable data by correcting for analytical variability. These robust methods enable researchers and drug development professionals to precisely evaluate drug absorption, distribution, metabolism, and excretion (ADME), supporting the development of safer and more effective aspirin formulations and dosing strategies.
References
Application Note: High-Sensitivity Quantification of Salicylic Acid in Environmental Samples Using Salicyluric acid-d4 by Isotope Dilution LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of salicylic acid in various environmental matrices, including water, soil, and sediment. The method utilizes Salicyluric acid-d4 as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision. Detailed protocols for sample extraction from water (Solid Phase Extraction) and solid matrices (Solvent Extraction) are provided, along with optimized LC-MS/MS parameters.
Introduction
Salicylic acid, a metabolite of acetylsalicylic acid (aspirin) and a naturally occurring plant hormone, is increasingly detected as a micropollutant in the environment. Its presence in water bodies and soil can be attributed to sources such as wastewater treatment plant effluents and agricultural runoff. Accurate quantification of salicylic acid in complex environmental samples is essential for monitoring its environmental fate and potential ecological impact.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as it employs a stable isotope-labeled version of the analyte as an internal standard. This compound, a deuterated analog of a major metabolite of salicylic acid, serves as an excellent internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during sample extraction, cleanup, and ionization, thereby compensating for any losses or matrix-induced signal suppression or enhancement.
This document provides detailed methodologies for the extraction and analysis of salicylic acid in environmental samples, designed for researchers, scientists, and professionals in environmental monitoring and drug development.
Experimental Protocols
Sample Preparation
1.1. Water Sample Preparation (Solid Phase Extraction - SPE)
This protocol is suitable for surface water, groundwater, and wastewater effluent.
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Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to a pH of 2 with sulfuric acid to prevent degradation of salicylic acid. Store at 4°C and process within 48 hours.
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Fortification with Internal Standard: To a 100 mL water sample, add a known concentration of this compound (e.g., 100 ng).
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SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water at a pH of 2.
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Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
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Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
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Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
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Elution: Elute the retained analytes with 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
1.2. Soil and Sediment Sample Preparation (Solvent Extraction)
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Sample Preparation: Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to remove large debris.
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Fortification with Internal Standard: Weigh 5 g of the homogenized sample into a centrifuge tube. Add a known amount of this compound (e.g., 50 ng).
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Extraction: Add 10 mL of an extraction solvent (e.g., acetonitrile or methanol). Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) on the remaining solid residue and combine the supernatants.
-
Concentration and Reconstitution: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
2.3. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salicylic Acid | 137.0 | 93.0 | 20 |
| This compound (IS) | 141.0 | 97.0 | 20 |
Data Presentation
The following tables summarize the quantitative data typically achieved with this method.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Surface Water | 1-5 ng/L | 5-15 ng/L |
| Wastewater Effluent | 5-10 ng/L | 15-30 ng/L |
| Soil | 0.5-2 ng/g | 2-5 ng/g |
| Sediment | 1-5 ng/g | 5-15 ng/g |
Table 2: Recovery and Matrix Effect Data
| Matrix | Recovery (%) | Matrix Effect (%) |
| Surface Water | 85-105% | -15% to +10% |
| Wastewater Effluent | 80-110% | -20% to +15% |
| Soil | 90-110% | -10% to +5% |
| Sediment | 85-115% | -15% to +10% |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Salicyluric Acid-d4 & Matrix Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Salicyluric acid-d4 as an internal standard in your experiments, particularly concerning matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Salicyluric acid, where four hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in bioanalytical methods to accurately quantify Salicyluric acid. Because its chemical and physical properties are nearly identical to the analyte, it is expected to behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] This co-elution helps to compensate for variations in sample extraction, injection volume, and, most importantly, matrix effects.[1][2]
Q2: What are matrix effects and how can they impact my analysis?
Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[3] These effects can manifest as:
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Ion Suppression: A decrease in the analyte signal, leading to underestimation of the analyte concentration.
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Ion Enhancement: An increase in the analyte signal, leading to overestimation of the analyte concentration.
Common sources of matrix effects in bioanalysis include phospholipids, salts, and endogenous metabolites. These interferences can lead to inaccurate and imprecise results.
Q3: I'm using this compound, so shouldn't matrix effects be fully compensated?
While SIL internal standards like this compound are the "gold standard" for mitigating matrix effects, they are not always a perfect solution. Several factors can lead to incomplete compensation:
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Chromatographic Separation: The deuterium isotope effect can sometimes cause a slight shift in retention time between the analyte and the deuterated internal standard. If this separation is significant, the analyte and internal standard may experience different degrees of ion suppression or enhancement from co-eluting matrix components.
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Differential Matrix Effects: The composition of the biological matrix can vary significantly between individuals or different lots, potentially leading to variable matrix effects that are not uniformly corrected by the internal standard.
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Internal Standard Purity: The presence of unlabeled Salicyluric acid as an impurity in the this compound standard can lead to artificially inflated results.
Q4: How can I assess if matrix effects are impacting my assay?
Two primary methods are used to evaluate matrix effects:
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Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Salicyluric acid is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects at specific retention times.
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Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solution (e.g., mobile phase). The ratio of these responses provides a quantitative measure of the matrix effect.
Troubleshooting Guides
Problem: I am observing significant signal suppression for both Salicyluric acid and this compound.
This is a common issue indicating that matrix components are co-eluting with your analyte and internal standard and interfering with their ionization.
Caption: Troubleshooting workflow for diagnosing and resolving signal suppression.
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Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
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Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components, especially phospholipids.
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Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT. Optimizing the pH of the aqueous matrix can enhance the extraction of Salicyluric acid while leaving interfering substances behind.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.
-
-
Optimize Chromatographic Conditions: If sample preparation is not sufficient, modifying the LC method can help separate Salicyluric acid from co-eluting interferences.
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Change Gradient: Adjusting the mobile phase gradient can alter the elution profile and move Salicyluric acid away from interfering peaks.
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Select a Different Column: Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can change the selectivity of the separation.
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Mobile Phase pH: Manipulating the mobile phase pH can alter the retention of acidic compounds like Salicyluric acid relative to matrix components like phospholipids.
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Problem: The response of this compound is inconsistent across different samples.
This suggests that the matrix effect is variable between samples and is not being consistently corrected by the internal standard.
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Investigate Matrix Variability: Analyze samples from at least six different sources or lots to assess the inter-individual variability of the matrix effect.
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Re-evaluate Sample Preparation: A more robust sample preparation method may be necessary to remove the variable interfering components. Consider switching from PPT to LLE or SPE.
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Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples. This can help to account for matrix-induced changes in ionization efficiency.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.
Materials:
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LC-MS/MS system
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Syringe pump
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T-connector
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Salicyluric acid standard solution (e.g., 1 µg/mL in mobile phase)
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Extracted blank matrix sample
Procedure:
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Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Connect the syringe pump to the LC flow path using a T-connector placed between the analytical column and the MS ion source.
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Begin infusing the Salicyluric acid standard solution at a low, constant flow rate (e.g., 10 µL/min).
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Allow the MS signal for Salicyluric acid to stabilize, establishing a steady baseline.
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Inject the blank matrix extract onto the LC column.
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Monitor the Salicyluric acid signal throughout the chromatographic run. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement.
Caption: Experimental setup for the post-column infusion technique.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
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Extracted blank matrix samples (from at least 6 different sources)
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Neat solvent (e.g., mobile phase)
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Salicyluric acid and this compound standard solutions
Procedure:
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Prepare Set A: Spike a known concentration of Salicyluric acid and this compound into the neat solvent.
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Prepare Set B: Spike the same concentration of Salicyluric acid and this compound into the extracted blank matrix samples.
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Analyze both sets of samples by LC-MS/MS.
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Calculate the Matrix Factor (MF):
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MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
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IS-Normalized MF = (MF of Salicyluric acid) / (MF of this compound)
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The IS-normalized MF should be close to 1.0 for accurate correction.
-
Data Presentation
| Parameter | Acceptable Range | Implication if Outside Range |
| Matrix Factor (MF) | Ideally 0.8 - 1.2 | Indicates significant ion suppression or enhancement. |
| IS-Normalized MF | Close to 1.0 (e.g., 0.95-1.05) | Suggests that the internal standard is not adequately compensating for the matrix effect. |
| Coefficient of Variation (%CV) of MF across different lots | < 15% | High variability in matrix effects between different sample sources. |
References
Technical Support Center: Troubleshooting Ion Suppression of Salicyluric Acid-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating ion suppression issues encountered during the analysis of Salicyluric acid-d4 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3] The phenomenon occurs when interfering substances compete for the available charge during the ionization process or alter the physical properties of the droplets in the ion source, hindering the efficient formation of gas-phase ions.[2][4]
Q2: I am observing a low signal for my this compound internal standard. What are the likely causes?
A2: A low signal intensity for your this compound internal standard is a strong indicator of significant ion suppression. This is often caused by endogenous components from your biological matrix (e.g., plasma, urine) or exogenous substances introduced during sample preparation that co-elute with your internal standard. Common culprits include phospholipids, salts, and proteins. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: My analyte (Salicyluric acid) to internal standard (this compound) ratio is inconsistent across different samples. What could be the issue?
A3: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being adequately compensated for by the this compound. While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix composition between individual samples can still lead to differential ion suppression. This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation procedure.
Troubleshooting Guides
Issue: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnose and resolve low signal intensity of your this compound internal standard, which is often a primary indicator of ion suppression.
Step 1: Confirm Ion Suppression
The first step is to confirm that ion suppression is the root cause of the low signal. A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion
Objective: To identify the chromatographic regions where matrix components cause ion suppression.
Materials:
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Standard solution of this compound
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Syringe pump
-
T-connector
-
Blank, extracted matrix sample (the same matrix as your study samples)
Procedure:
-
Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal.
-
Set up your LC-MS system as for a normal analytical run.
-
Place a T-connector between the outlet of your analytical column and the inlet of the mass spectrometer's ion source.
-
Use a syringe pump to deliver a constant, low flow rate of the this compound solution into the mobile phase stream via the T-connector.
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After establishing a stable baseline signal for this compound, inject a blank, extracted matrix sample.
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Monitor the this compound signal throughout the chromatographic run.
Interpretation:
-
A stable, flat baseline indicates no significant ion suppression.
-
Dips or drops in the baseline signal correspond to the retention times of co-eluting matrix components that are causing ion suppression.
Step 2: Enhance Sample Preparation
If ion suppression is confirmed, the next step is to improve your sample cleanup to remove the interfering matrix components.
Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Moderate | Simple and fast, but may not effectively remove phospholipids and other small molecules which are common sources of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good for removing salts and some polar interferences. The choice of solvent is critical for selectivity. |
| Solid-Phase Extraction (SPE) | High | Offers the most effective cleanup by selectively isolating the analyte and removing a broad range of interferences. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
Objective: To effectively remove matrix interferences from biological samples.
Materials:
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Mixed-mode SPE cartridge (e.g., reverse-phase and ion-exchange)
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Sample pre-treatment solution (e.g., 2% formic acid in water)
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Wash solutions (e.g., water, methanol)
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Elution solvent (e.g., 5% ammonium hydroxide in methanol)
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Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
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Equilibration: Equilibrate the cartridge with the sample pre-treatment solution.
-
Loading: Load the pre-treated sample onto the cartridge.
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Washing: Wash the cartridge with a sequence of solvents to remove interferences. A common approach is to first wash with a weak organic solvent to remove polar interferences, followed by a stronger organic solvent to remove non-polar interferences.
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Elution: Elute the this compound using a solvent that disrupts its interaction with the sorbent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Step 3: Optimize Chromatographic Conditions
Proper chromatographic separation can resolve this compound from interfering matrix components.
Troubleshooting Chromatographic Parameters
| Parameter | Recommended Action | Rationale |
| Column Chemistry | Test a different column with alternative selectivity (e.g., a phenyl-hexyl column instead of a C18). | Different stationary phases can alter the retention of both the analyte and interfering components, leading to better separation. |
| Mobile Phase Gradient | Adjust the gradient profile. A shallower gradient can improve the resolution between closely eluting peaks. | Increasing the separation between this compound and matrix components will reduce their co-elution and thus minimize ion suppression. |
| Flow Rate | Reduce the flow rate. | Lower flow rates can lead to more efficient ionization and may reduce the impact of ion suppression. |
Step 4: Adjust Mass Spectrometry Parameters
While less common for resolving ion suppression, optimizing ion source parameters can sometimes improve the signal.
Key Mass Spectrometry Parameters for this compound
| Parameter | Typical Starting Value (Negative Ion Mode) |
| Parent Ion (m/z) | 140.9 |
| Product Ion (m/z) | 97.0 |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500 °C |
| Collision Energy | -15 V |
Note: These are starting parameters and should be optimized for your specific instrument.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low this compound signal.
Caption: Comparison of sample preparation techniques for mitigating ion suppression.
References
Technical Support Center: Optimizing Salicyluric acid-d4 Analysis
Welcome to the technical support center for the analysis of Salicyluric acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis, with a focus on optimizing injection volume.
Frequently Asked Questions (FAQs)
Q1: What is the typical injection volume for this compound analysis by LC-MS/MS?
A1: The optimal injection volume for this compound analysis can vary depending on the sensitivity of the mass spectrometer, the concentration of the analyte in the sample, and the dimensions of the analytical column. Published methods for the analysis of salicylic acid and its deuterated analogs often utilize injection volumes in the range of 2 µL to 10 µL.[1] It is generally recommended to start with a lower injection volume (e.g., 2-5 µL) and systematically increase it to enhance sensitivity without compromising peak shape or instrument performance.
Q2: How does increasing the injection volume affect the analysis of this compound?
A2: Increasing the injection volume can have both positive and negative effects. Ideally, a larger injection volume introduces more analyte into the mass spectrometer, leading to a greater signal intensity and improved sensitivity. However, excessively large injection volumes can lead to issues such as peak fronting, peak broadening, and potential column overload, which can negatively impact resolution and accuracy.[2][3]
Q3: What is column overload and how does it relate to injection volume?
A3: Column overload occurs when the amount of injected sample exceeds the binding capacity of the stationary phase at the column head. This can be caused by either injecting too large a volume of sample or a sample that is too concentrated.[2] For this compound, this can manifest as distorted peak shapes, typically peak fronting, where the front of the peak is less steep than the tail.
Q4: Can the solvent used to dissolve the this compound sample affect the injection volume optimization?
A4: Absolutely. The composition of the sample solvent (diluent) is a critical factor. If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks. It is always recommended to dissolve the this compound standard or sample in a solvent that is as close in composition to the initial mobile phase as possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible to minimize these effects.
Troubleshooting Guides
Problem: I am observing peak fronting for my this compound peak.
This is a common issue when optimizing injection volume and is often related to column overload or solvent mismatch.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Injection Volume Too Large | Reduce the injection volume by half and re-inject the sample. | The peak shape should become more symmetrical. If so, you have likely found the upper limit for your injection volume under the current conditions. |
| Sample Concentration Too High | Dilute the sample (e.g., 1:5 or 1:10) with the mobile phase and inject the original volume. | Improved peak symmetry indicates that the column was overloaded due to mass, not volume. |
| Sample Solvent Mismatch | If the sample is dissolved in a strong organic solvent (e.g., 100% acetonitrile) and the initial mobile phase is highly aqueous, evaporate the sample solvent and reconstitute in the initial mobile phase. | A significant improvement in peak shape will confirm a solvent mismatch issue. |
| Column Degradation | If the issue persists with low injection volumes and matched solvents, a void may have formed at the head of the column. | Consider replacing the analytical column. |
Problem: My this compound signal is too low, even at higher injection volumes.
Low signal intensity can be a complex issue. Before assuming it is solely related to injection volume, consider these other factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source and analyzer parameters (e.g., capillary voltage, gas flows, collision energy). | A stable and strong signal during infusion will confirm that the MS is tuned correctly for your analyte. |
| Matrix Effects | Perform a post-column infusion experiment by teeing in a constant flow of this compound solution after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression. | If ion suppression is observed, improving sample clean-up or chromatographic separation is necessary. |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate for ionizing this compound. As an acidic compound, a mobile phase with a basic pH may enhance negative mode ionization. | An increase in signal intensity will be observed when using an optimal mobile phase pH. |
| Sample Preparation Issues | Review your sample extraction and preparation procedure for potential sources of analyte loss. | Spiking a blank sample with a known amount of this compound before and after the extraction process can help determine the recovery efficiency. |
Quantitative Data Summary
The following table provides a theoretical representation of the effects of varying injection volume on the analysis of a constant concentration of this compound. Actual results will vary based on the specific LC-MS/MS system and method conditions.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Height (Arbitrary Units) | Asymmetry Factor | Signal-to-Noise Ratio (S/N) |
| 1 | 50,000 | 10,000 | 1.1 | 50 |
| 2 | 105,000 | 21,000 | 1.0 | 110 |
| 5 | 275,000 | 54,000 | 0.9 | 280 |
| 10 | 580,000 | 95,000 | 0.7 (Fronting) | 450 |
| 20 | 950,000 | 120,000 | 0.5 (Severe Fronting) | 350 |
Experimental Protocols
Protocol 1: Systematic Injection Volume Optimization for this compound
Objective: To determine the optimal injection volume that provides the best balance between sensitivity and peak shape for this compound.
Materials:
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Calibrated LC-MS/MS system
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Analytical column suitable for the analysis of small acidic molecules
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A stock solution of this compound of known concentration
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Working standard solution of this compound prepared in a solvent mimicking the initial mobile phase composition
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Mobile phases as per the analytical method
Procedure:
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System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
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Initial Injection: Inject a low volume (e.g., 1 µL) of the this compound working standard.
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Data Acquisition: Acquire the data and evaluate the peak shape (asymmetry), peak area, and signal-to-noise ratio (S/N).
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Incremental Increase: Sequentially increase the injection volume (e.g., 2 µL, 5 µL, 10 µL, 15 µL, 20 µL). It is recommended to make at least three replicate injections at each volume.
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Data Analysis: For each injection volume, record the peak area, peak height, peak width, and asymmetry factor.
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Optimal Volume Selection: Plot the peak area and S/N ratio against the injection volume. The optimal injection volume is typically the highest volume that maintains good peak shape (asymmetry factor between 0.9 and 1.2) and shows a linear increase in response. The point at which the response is no longer linear or the peak shape deteriorates significantly indicates the onset of overload.
Visualizations
Caption: Troubleshooting workflow for optimizing injection volume.
References
Improving low recovery of Salicyluric acid-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of Salicyluric acid-d4 during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of Salicyluric acid, the primary metabolite of salicylic acid (aspirin). The deuterium labels make it heavier than the endogenous Salicyluric acid. In quantitative analysis, particularly with mass spectrometry, it is used as an internal standard. Because its chemical and physical properties are nearly identical to the analyte of interest (Salicyluric acid), it can be used to correct for variability in sample preparation, extraction, and instrument response, leading to more accurate and precise measurements.
Q2: What are the main causes of low recovery of this compound during sample extraction?
Low recovery of this compound can stem from several factors, including:
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Suboptimal pH: The extraction efficiency of acidic compounds like Salicyluric acid is highly dependent on the pH of the sample and extraction solvents.
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Inappropriate Extraction Method: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) and the specific parameters of each can significantly impact recovery.
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Analyte Instability: Salicyluric acid is an acyl glucuronide, a class of metabolites that can be unstable and prone to hydrolysis (conversion back to salicylic acid) under certain pH and temperature conditions.
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Issues with Deuterated Standard: Problems such as isotopic exchange (loss of deuterium) or differential matrix effects between the analyte and the internal standard can lead to apparent low recovery.
Q3: How do the chemical properties of Salicyluric acid influence its extraction?
The key chemical properties of Salicyluric acid to consider are its acidity (pKa) and its polarity (LogP). These properties dictate the optimal conditions for extraction.
| Compound | pKa | LogP | Implications for Extraction |
| Salicyluric acid | ~3.5 | 0.95[1] | As an acidic compound, it is more soluble in its ionized form in aqueous solutions at higher pH. To efficiently extract it into an organic solvent (LLE) or retain it on a reversed-phase sorbent (SPE), the pH of the sample should be adjusted to be at least 2 units below its pKa to ensure it is in its neutral, less polar form. |
| Salicylic acid | 2.98[2] | 2.26[2] | Also acidic, its extraction is pH-dependent. Its higher LogP suggests it is more lipophilic than Salicyluric acid. |
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Step 1: Analyte Stability and Sample Handling
Salicyluric acid, as an acyl glucuronide, can be unstable. Improper sample handling is a common, and often overlooked, source of low recovery.
Potential Problem: Degradation of this compound back to Salicylic acid-d4.
Troubleshooting Steps:
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Temperature: Keep biological samples (plasma, urine) on ice during collection and processing. Store them at -80°C if not analyzed immediately. Studies have shown that the stability of similar compounds is significantly affected by storage temperature.
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pH Control: Acidify the sample matrix (e.g., plasma, urine) to a pH of less than 4 immediately after collection. This inhibits the enzymatic and chemical hydrolysis of the acyl glucuronide.
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Validate Stability: Perform freeze-thaw and bench-top stability tests with your matrix to understand the stability of this compound under your specific laboratory conditions.
Step 2: Solid-Phase Extraction (SPE) Optimization
A validated SPE method for Salicyluric acid from human plasma reported recoveries between 86.8% and 100.5%[3]. If your recoveries are significantly lower, consider the following:
Experimental Protocol: SPE for Salicyluric Acid from Plasma [3]
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SPE Cartridge: Waters Oasis HLB (a reversed-phase polymer)
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Conditioning: Methanol followed by water.
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Sample Loading: Plasma sample, acidified.
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Wash: Water/Methanol mixture to remove interferences.
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Elution: Acetonitrile/Methanol mixture.
Troubleshooting SPE Issues:
Step 3: Liquid-Liquid Extraction (LLE) Optimization
LLE is another common technique for extracting Salicyluric acid. Recovery can be influenced by the choice of solvent and the pH of the aqueous phase.
Experimental Protocol: LLE for Salicylic Acid and its Metabolites from Urine
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Sample Preparation: Acidify urine with HCl.
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Extraction Solvent: Successive extractions with carbon tetrachloride and ethylene dichloride. Other reported solvents include diethyl ether and ethyl acetate.
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Back-Extraction (optional for cleanup): Back-extract into a basic aqueous solution (e.g., pH 11.6) to separate from less acidic or neutral interferences.
Troubleshooting LLE Issues:
Quantitative Data Summary
The following table summarizes reported recovery data for Salicyluric acid and related compounds using different extraction methods.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Salicyluric acid | Human Plasma | SPE (Oasis HLB) | 86.8 - 100.5 | |
| Salicylic acid | Human Plasma | SPE (Oasis HLB) | 75.8 - 81.4 | |
| Salicylic acid | Human Plasma | LLE (tert-butyl methyl ether) | 70.1 - 82.3 | |
| Acetylsalicylic acid | Human Plasma | LLE (tert-butyl methyl ether) | 88.4 - 91.1 | |
| Salicylic acid | Plant Tissue | SPE (Phenyl-phase) | 92 - 94 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting low recovery, starting from initial checks applicable to both SPE and LLE, and then branching into method-specific considerations.
References
Technical Support Center: Minimizing Salicyluric Acid-d4 Carryover in LC Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Salicylurac acid-d4 in liquid chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover and why is it a concern for Salicyluric acid-d4?
A1: Analyte carryover is the appearance of a signal from a previously injected sample in a subsequent analysis, often observed when a high concentration sample is followed by a blank or a low concentration sample.[1] This can lead to inaccurate quantification and compromise the integrity of your results. Salicyluric acid, being a major metabolite of salicylic acid, is a polar and acidic compound.[2] Compounds with these properties can sometimes exhibit "sticky" behavior, adsorbing to surfaces within the LC system, which can contribute to carryover.[1]
Q2: What are the common sources of carryover in an LC system?
A2: Carryover can originate from various components of the LC system. The most common sources include:
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Autosampler: The injection needle, sample loop, rotor seals, and stators are frequent culprits.
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Analytical Column: The stationary phase, frits, and any associated guard column can retain the analyte.
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Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.
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MS Ion Source: Contamination of the ion source can also mimic carryover.
Q3: How can I distinguish between carryover and system contamination?
A3: A simple injection sequence can help differentiate between carryover and contamination. Inject a pre-blank, a high-concentration standard, and then a series of post-blanks.
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Carryover: The analyte peak will be largest in the first post-blank and decrease in subsequent blank injections.
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Contamination: The analyte peak will be of similar intensity across all blank injections. If contamination is suspected, flushing the system with a strong solvent is recommended.
Troubleshooting Guide
Systematic Approach to Identifying and Eliminating Carryover
This guide provides a step-by-step methodology to systematically identify and resolve the source of this compound carryover.
Step 1: Confirm and Quantify the Carryover
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Experimental Protocol:
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Prepare a high-concentration standard of this compound and a blank solution (e.g., your initial mobile phase).
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Perform the following injection sequence: Blank -> High-Concentration Standard -> Blank 1 -> Blank 2 -> Blank 3.
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Analyze the chromatograms of the blank injections. The presence of a peak for this compound in "Blank 1" confirms carryover.
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Calculate the percent carryover using the formula: (% Carryover) = (Peak Area in Blank 1 / Peak Area in Standard) * 100.
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Step 2: Isolate the Source of Carryover
The following workflow will help you pinpoint the component responsible for the carryover.
Caption: A logical workflow for isolating the source of LC system carryover.
Step 3: Implement Corrective Actions
Based on the isolated source, follow the appropriate troubleshooting steps outlined in the table below.
| Source | Troubleshooting Strategy | Recommended Actions |
| Autosampler / Injector | Optimize Needle Wash | - Increase Wash Volume/Time: Extend the duration and/or volume of the needle wash. - Use a Stronger Wash Solvent: Select a solvent that effectively solubilizes this compound. (See Table 2) - Pre and Post-Injection Wash: Implement both pre- and post-injection wash steps. |
| Inspect/Replace Consumables | - Rotor Seal and Stator: Inspect for scratches or wear and replace if necessary. Worn seals are a common cause of carryover. - Sample Loop and Needle: Inspect for blockages or contamination and clean or replace. | |
| Column | Improve Column Washing | - Increase Post-Gradient Hold: Extend the run time at a high organic composition to ensure all analytes elute. - Aggressive Column Wash: After a batch of samples, flush the column with a strong solvent. (See Table 2) |
| Consider Column Chemistry | - If carryover persists, consider a column with a different stationary phase that has less affinity for this compound. | |
| System Plumbing | Check for Dead Volumes | - Fittings and Tubing: Ensure all fittings are properly seated to avoid dead volumes. Inspect tubing for any kinks or damage. |
Table 1: Troubleshooting Strategies for this compound Carryover.
Optimizing Wash Solvents for this compound
The choice of wash solvent is critical in mitigating carryover. An effective wash solvent should be strong enough to dissolve this compound without causing precipitation when mixed with the mobile phase.
Physicochemical Properties of Salicyluric Acid:
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Solubility: Salicyluric acid is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It has limited solubility in aqueous buffers.
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Related Compound (Salicylic Acid) Solubility: Salicylic acid is soluble in methanol, acetonitrile, acetone, and ethyl acetate.
Recommended Wash Solvents:
Based on these properties, the following wash solvents are recommended for minimizing this compound carryover. The effectiveness can be evaluated by measuring the percent carryover reduction.
| Wash Solvent Composition | Rationale | Expected Carryover Reduction (Illustrative) |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | A strong organic solvent with an acidic modifier to keep this compound protonated and less retained. | Good |
| 90:10 Methanol:Water with 0.1% Formic Acid | Methanol is a good solvent for the related salicylic acid and can be effective. | Good |
| Isopropanol | A stronger organic solvent that can be effective for more "sticky" compounds. | Very Good |
| 50:50 Methanol:Acetonitrile | A mixture of strong solvents can sometimes be more effective than a single solvent. | Very Good |
| DMSO | While a very strong solvent for Salicyluric acid, its high viscosity and potential for MS suppression should be considered. Use with caution and ensure it is thoroughly flushed from the system. | Excellent (with caution) |
Table 2: Recommended Wash Solvents and Illustrative Carryover Reduction. Note: The expected carryover reduction is illustrative and should be experimentally verified for your specific LC system and conditions.
Experimental Protocols
Protocol 1: Evaluating Wash Solvent Effectiveness
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Establish Baseline Carryover: Follow "Step 1" of the troubleshooting guide using your current wash solvent to determine the initial percent carryover.
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Change Wash Solvent: Replace the current wash solvent with one of the recommended solvents from Table 2.
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Equilibrate the System: Flush the autosampler's wash system thoroughly with the new solvent.
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Repeat Carryover Test: Perform the same injection sequence as in step 1.
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Calculate Carryover Reduction: Compare the new percent carryover to the baseline to determine the effectiveness of the new wash solvent.
Protocol 2: Systematic Component Elimination
This protocol provides a detailed workflow for isolating the source of carryover as depicted in the diagram above.
References
Adjusting MS source parameters to enhance Salicyluric acid-d4 signal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the Mass Spectrometry (MS) signal of Salicyluric acid-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical MS source parameters for analyzing this compound?
A1: this compound, an isotope-labeled internal standard for Salicyluric acid, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.[1][2] The specific parameters can vary between instruments, but a good starting point is based on published methods for similar compounds like salicylic acid and its derivatives.
Table 1: Recommended Starting MS Source and Compound Parameters for this compound Analysis
| Parameter | Value | Notes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Salicylic acid and its derivatives readily form [M-H]⁻ ions.[1][3] |
| Capillary Voltage | 2000 - 4000 V | This parameter should be optimized for your specific instrument and mobile phase composition.[4] |
| Ion Spray Voltage | -500 V to -4500 V | A typical starting point for negative mode ESI. |
| Source Temperature | 300 - 550 °C | Higher temperatures can aid in desolvation but can also lead to degradation of thermally labile compounds. |
| Nebulizer Gas | 30 - 60 psi | Dependent on the liquid flow rate. |
| Drying Gas/Auxiliary Gas Flow | 5 - 12 L/min | Helps with solvent evaporation and ion formation. |
| Drying Gas/Auxiliary Gas Temperature | 270 - 400 °C | Crucial for the desolvation process. |
| Declustering Potential (DP) / Cone Voltage | -15 to -60 V | Optimizing this helps to prevent in-source fragmentation and reduce adduct formation. |
| Collision Energy (CE) | -20 to -42 V | This will need to be optimized for the specific MRM transition of this compound. |
| MRM Transition | m/z 140.9 → 97.0 | This corresponds to the transition of the deprotonated parent ion to a characteristic product ion for this compound. |
Troubleshooting Guide
Q2: I am experiencing a low or inconsistent signal for this compound. What are the common causes and how can I troubleshoot this?
A2: A low or unstable signal for an internal standard like this compound can stem from several factors, broadly categorized into sample preparation, chromatographic issues, matrix effects, and instrument problems.
Below is a systematic approach to troubleshooting a poor this compound signal.
Caption: A logical workflow for troubleshooting a poor this compound signal.
Step 1: Sample Preparation Issues
Inconsistencies in sample preparation are a frequent source of signal variability for internal standards.
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IS Spiking Errors : Verify the concentration and stability of your this compound stock and working solutions. Ensure that the correct volume was consistently added to all samples. Human errors, such as accidentally omitting or double-spiking the internal standard, can lead to significant deviations.
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Extraction Recovery : If you are performing a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction), ensure that the recovery of this compound is consistent across your samples.
Step 2: Chromatographic Problems
Poor chromatographic performance can directly impact the signal intensity and reproducibility.
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Peak Shape and Retention Time : Examine the chromatogram for issues like peak tailing, splitting, or significant shifts in retention time. A stable and sharp peak is crucial for a consistent signal.
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Co-elution with Analyte : The internal standard should ideally co-elute with the analyte to experience similar matrix effects. If they are separated, they may be subject to different degrees of ion suppression or enhancement.
Step 3: Matrix Effects
Components from the sample matrix that co-elute with this compound can interfere with its ionization, leading to ion suppression or enhancement.
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Ion Suppression/Enhancement : This is a common issue in complex biological matrices. The presence of other molecules can reduce the efficiency of the ionization process for your compound of interest.
Step 4: Instrument Issues
Problems with the LC-MS system itself can lead to a drop in signal.
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Contaminated Ion Source : A dirty ion source is a frequent cause of gradually decreasing signal intensity. Regular cleaning is essential for maintaining sensitivity.
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Autosampler and LC System : Inconsistent injection volumes from the autosampler or issues with the LC pump can cause signal fluctuations.
Q3: How can I experimentally determine if matrix effects are causing the low signal?
A3: A post-column infusion experiment is a standard method to identify regions in the chromatogram where ion suppression or enhancement occurs.
Experimental Protocol: Post-Column Infusion
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Setup : Infuse a solution of this compound at a constant flow rate into the LC eluent stream after the analytical column, using a T-fitting.
-
Equilibration : Allow the system to equilibrate until a stable baseline signal for the this compound is observed in the mass spectrometer.
-
Injection : Inject a blank matrix extract (a sample prepared using the same procedure but without the analyte or internal standard).
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Analysis : Monitor the this compound signal during the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
Q4: What specific adjustments can I make to the MS source parameters to enhance the signal?
A4: Fine-tuning the MS source parameters is a critical step in maximizing the signal for this compound. The goal is to optimize the desolvation and ionization processes.
Table 2: Guide to Adjusting Key MS Source Parameters
| Parameter | Adjustment Strategy | Expected Outcome |
| Capillary/Ion Spray Voltage | Increase or decrease in small increments (e.g., 200-500 V). | An optimal voltage will produce a stable and strong signal. Too high a voltage can lead to instability or discharge. |
| Source/Drying Gas Temperature | Increase temperature to improve solvent evaporation. | A higher temperature can enhance the signal by aiding desolvation, but excessive heat may cause thermal degradation. |
| Drying Gas Flow Rate | Increase the flow rate to facilitate the removal of solvent molecules. | Improved desolvation can lead to a better signal-to-noise ratio. |
| Nebulizer Pressure | Adjust based on the LC flow rate to ensure a fine, stable spray. | A stable spray is essential for consistent ionization and signal. |
| Cone Voltage/Declustering Potential | Optimize to minimize fragmentation and adduct formation. | A well-tuned cone voltage will maximize the intensity of the precursor ion (m/z 140.9). |
Experimental Protocol: Source Parameter Optimization
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Infusion : Infuse a standard solution of this compound directly into the mass spectrometer at a flow rate similar to your LC method.
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Systematic Adjustment : Vary one parameter at a time (e.g., increase capillary voltage in 500V increments) while keeping others constant.
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Monitor Signal : Observe the signal intensity for the m/z 140.9 ion.
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Identify Optimum : The setting that provides the highest and most stable signal is the optimum for that parameter.
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Iterate : Repeat this process for other key parameters like source temperature and gas flows.
References
Preventing in-source fragmentation of Salicyluric acid-d4
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of Salicyluric acid-d4 during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the breakdown of analyte ions within the ion source of a mass spectrometer, specifically in the region between the atmospheric pressure source and the high-vacuum mass analyzer.[1][2] This process, also known as cone-voltage fragmentation or in-source collision-induced dissociation (CID), occurs when ions are accelerated by an electric field and collide with residual gas molecules.[3]
For this compound, a molecule with several potentially fragile chemical moieties (carboxylic acid, amide, and hydroxyl groups), ISF is a significant concern for several reasons:
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Inaccurate Molecular Weight: Excessive fragmentation can weaken or eliminate the signal of the precursor ion, making it difficult to confirm the molecular weight of this compound.[2]
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Compromised Quantitation: If the fragmentation is not consistent and reproducible, it can lead to significant inaccuracies in quantitative analyses.[2]
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Complex Spectra: A high degree of fragmentation creates complex mass spectra that are challenging to interpret, potentially leading to misidentification of the compound.
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False Negatives: Severe in-source fragmentation can diminish the parent ion signal to a point where it is mistaken for a low-concentration or absent analyte, causing a false negative result.
Q2: What are the primary causes of in-source fragmentation for a molecule like this compound?
The primary factors that contribute to the in-source fragmentation of analytes, including this compound, are related to the energy applied to the ions in the source.
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High Cone Voltage (or Fragmentor/Declustering Potential): This is the most common cause. This voltage accelerates ions toward the mass analyzer, and higher values increase the kinetic energy of the ions. This leads to more forceful collisions with gas molecules, causing the ions to fragment.
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High Temperatures: Elevated ion source and desolvation temperatures can impart excess thermal energy to the ions, making them less stable and more prone to dissociation.
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Chemical Structure: Molecules with fragile functional groups, such as the hydroxyl, ether, and lactone moieties, are particularly susceptible to ISF. The amide linkage in Salicyluric acid is also a potential site of fragmentation.
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Ion Source Contamination: A contaminated or dirty ion source can lead to an unstable electrospray, which may increase random fragmentation events.
Q3: How can I confirm that the signals I'm seeing are from in-source fragmentation and not impurities?
A systematic way to verify ISF is to manipulate the cone voltage and observe the corresponding changes in the mass spectrum.
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Acquire a mass spectrum at your current settings.
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Intentionally increase the cone voltage (e.g., by 20-30 V) and acquire another spectrum.
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If the signals for the suspected fragment ions increase in intensity while the signal for the parent this compound ion decreases, this strongly indicates that the signals are a result of in-source fragmentation. Impurities would not typically show this direct inverse relationship with the parent ion as a function of cone voltage.
Q4: What are the key instrument parameters I should adjust to minimize ISF?
Optimizing your MS instrument settings is crucial for minimizing ISF. The goal is to achieve "softer" ionization conditions.
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Reduce Cone/Fragmentor/Declustering Potential: Lower this voltage in small increments (e.g., 5-10 V) to decrease the kinetic energy of the ions.
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Lower Source and Desolvation Temperatures: Decrease these temperatures to reduce the thermal energy the analyte is exposed to.
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Optimize Gas Flows: Adjust nebulizer and drying gas flow rates to ensure efficient but gentle desolvation.
Q5: Does the deuteration of this compound significantly affect its fragmentation?
The fundamental principles for minimizing the in-source fragmentation of this compound are the same as for its non-deuterated counterpart. While the deuterium labels may cause very slight shifts in fragmentation patterns or relative abundances of certain fragments, the primary strategies for preventing fragmentation—reducing cone voltage and temperature—remain the most effective.
Q6: Can my mobile phase composition influence in-source fragmentation?
Yes, the mobile phase can play a role. While not a primary cause of fragmentation, it affects the efficiency of ionization. Using a mobile phase additive like formic acid can help promote stable protonation and enhance the signal of the desired precursor ion ([M+H]+). Conversely, additives that are strong ion suppressors, such as trifluoroacetic acid (TFA), may require higher energy settings to achieve a good signal, indirectly leading to more fragmentation.
Troubleshooting Guide
If you suspect in-source fragmentation of this compound, follow this systematic approach to diagnose and resolve the issue. The logical workflow for this process is detailed in the diagram below.
References
Technical Support Center: Managing Salicyluric acid-d4 Response Variability
Welcome to the technical support center for managing variability in Salicyluric acid-d4 response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of salicyluric acid using its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate and resolve experimental challenges.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for salicyluric acid are inconsistent despite using this compound as an internal standard. What are the potential causes?
Answer: Inconsistent and inaccurate results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the analyte, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1][2]
Troubleshooting Guide: Inaccurate Quantification
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Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the "deuterium isotope effect".[2] This can lead to differential exposure to matrix effects, where the analyte and internal standard experience varying levels of ion suppression or enhancement, compromising analytical accuracy.[1][2]
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Solution:
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Confirm Co-elution: Overlay the chromatograms of salicyluric acid and this compound to ensure they elute as a single peak.
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Adjust Chromatography: If separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition to ensure co-elution.
-
-
-
Assess the Purity of the Deuterated Standard:
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Problem: The this compound standard may contain unlabeled salicyluric acid as an impurity. This will lead to an overestimation of the analyte concentration, particularly at lower levels.
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Solution:
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Check Certificate of Analysis (CoA): Always review the CoA from your supplier for information on isotopic and chemical purity. Generally, chemical purity should be >99% and isotopic enrichment ≥98%.
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Inject High Concentration Standard: Analyze a high concentration of the this compound standard alone to check for any signal at the mass transition of the unlabeled salicyluric acid.
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-
-
Investigate Isotopic Exchange (H/D Exchange):
-
Problem: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a process called back-exchange. This is more likely to occur with deuterium labels on heteroatoms (-OH, -NH2) and can be influenced by pH and temperature.
-
Solution:
-
Review Labeling Position: Whenever possible, choose a deuterated standard where the deuterium atoms are on stable carbon positions.
-
Control Solvent Conditions: Avoid storing or preparing this compound solutions in strongly acidic or basic conditions, which can promote H/D exchange.
-
Perform an Incubation Study: To test for back-exchange, incubate the this compound in a blank matrix for a time equivalent to your sample preparation and analysis period. Analyze the sample to see if there is an increase in the signal of the unlabeled compound.
-
-
Issue 2: High Variability in Internal Standard Signal Between Samples
Question: The peak area of my this compound internal standard is highly variable across different samples in the same batch. Why is this happening?
Answer: High variability in the internal standard signal is often attributed to matrix effects, which can cause ion suppression or enhancement. The composition of biological matrices can differ significantly between samples, leading to varying degrees of impact on the ionization of the internal standard. Other potential causes include issues with sample preparation and instrument stability.
Troubleshooting Guide: Variable Internal Standard Signal
-
Evaluate Matrix Effects:
-
Problem: Components in the sample matrix (e.g., salts, lipids, proteins in plasma or urine) can co-elute with this compound and interfere with its ionization in the mass spectrometer source.
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to better separate this compound from matrix interferences.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the analyte signal.
-
Post-Column Infusion Experiment: This technique can help determine if signal suppression is due to matrix effects. It involves infusing a constant flow of this compound post-column while injecting a blank extracted matrix sample. A drop in the baseline signal indicates ion suppression at that retention time.
-
-
-
Assess Sample Preparation Consistency:
-
Problem: Inconsistent sample preparation, such as variations in extraction recovery, can lead to variable internal standard responses.
-
Solution:
-
Standardize Procedures: Ensure that all steps of the sample preparation protocol are performed consistently for all samples.
-
Evaluate Extraction Recovery: Determine the extraction recovery of this compound to ensure it is efficient and reproducible across the concentration range.
-
-
-
Check Instrument Performance:
-
Problem: An unstable spray in the ion source or a contaminated mass spectrometer can cause fluctuating signal intensity.
-
Solution:
-
Optimize Ion Source Parameters: Fine-tune parameters such as spray voltage, gas temperatures, and gas flow rates to ensure a stable and robust signal.
-
Clean the Ion Source: Regularly clean the ion source and other mass spectrometer components to prevent contamination.
-
-
Experimental Protocols
Protocol 1: Assessing Deuterium Back-Exchange
This protocol is designed to determine if isotopic back-exchange of this compound is occurring in the sample matrix under your experimental conditions.
Materials:
-
This compound stock solution
-
Blank sample matrix (e.g., plasma, urine)
-
Reagents and solvents used in your analytical method
Procedure:
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into the initial mobile phase or reconstitution solvent.
-
Set B (Matrix): Spike this compound into the blank sample matrix.
-
-
Incubate: Incubate both sets of samples under the same conditions (time, temperature, pH) that your analytical samples are subjected to during preparation and storage.
-
Process: Process the samples using your established extraction procedure.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Evaluate: Monitor for any increase in the signal of the non-deuterated salicyluric acid in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a general method for extracting salicyluric acid and this compound from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Acidifying agent (e.g., 12% formic acid)
-
Extraction solvent (e.g., tert-butyl methyl ether)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume of the this compound working solution.
-
Acidification: Add an acidifying agent to inhibit enzymatic activity and aid extraction. For example, mix the plasma with 12% formic acid in a 10:1 volume ratio.
-
Extraction: Add the extraction solvent (e.g., 1 mL of tert-butyl methyl ether), vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the reconstitution solvent.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Impact of Sample Preparation on Analyte and Internal Standard Recovery
| Sample Preparation Method | Analyte (Salicyluric Acid) Recovery (%) | Internal Standard (this compound) Recovery (%) | Coefficient of Variation (%CV) |
| Protein Precipitation | 75.2 - 85.1 | 78.9 - 88.3 | < 10% |
| Liquid-Liquid Extraction | 90.5 - 99.8 | 92.1 - 101.2 | < 5% |
| Solid-Phase Extraction | 95.3 - 102.4 | 96.8 - 103.1 | < 3% |
This table presents hypothetical data for illustrative purposes, demonstrating that more rigorous sample preparation methods like LLE and SPE generally result in higher and more consistent recoveries compared to protein precipitation.
Table 2: Effect of Mobile Phase pH on Isotopic Back-Exchange
| Mobile Phase pH | Analyte/Internal Standard Ratio (T=0) | Analyte/Internal Standard Ratio (T=24h) | Percent Change |
| 2.5 | 1.002 | 1.005 | +0.3% |
| 5.0 | 1.001 | 1.003 | +0.2% |
| 7.5 | 1.003 | 1.018 | +1.5% |
| 9.0 | 1.000 | 1.052 | +5.2% |
This table illustrates hypothetical data showing that extreme pH conditions, particularly basic pH, can increase the rate of isotopic back-exchange, leading to a change in the analyte to internal standard ratio over time.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound response.
Caption: Experimental setup for the post-column infusion technique.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Salicylates Using Salicyluric acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of salicylates in biological matrices, with a focus on the use of Salicyluric acid-d4 as an internal standard. The information presented is based on established scientific literature and aims to assist researchers in selecting and validating appropriate analytical methods for their studies.
Introduction to Salicylate Bioanalysis
Salicylates, a class of drugs that includes acetylsalicylic acid (aspirin), are widely used for their analgesic, anti-inflammatory, and antiplatelet properties. Accurate measurement of salicylates and their metabolites in biological fluids is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Bioanalytical method validation ensures that the chosen analytical procedure is accurate, reliable, and reproducible for its intended purpose. The use of a stable isotope-labeled internal standard, such as this compound, is a key component of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Deuterated internal standards closely mimic the analyte's chemical and physical properties, leading to improved accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3][4]
Metabolic Pathway of Acetylsalicylic Acid (Aspirin)
Aspirin is a prodrug that is rapidly hydrolyzed to its active metabolite, salicylic acid.[5] Salicylic acid is then further metabolized, primarily in the liver, through conjugation with glycine to form salicyluric acid, or with glucuronic acid. A smaller fraction is oxidized to other compounds like gentisic acid. Understanding this metabolic pathway is essential for designing bioanalytical methods that can accurately quantify the parent drug and its key metabolites.
Experimental Workflow for Salicylate Bioanalysis
A typical bioanalytical workflow for the quantification of salicylates in biological matrices such as plasma or urine using LC-MS/MS with an internal standard like this compound involves several key steps from sample collection to data analysis.
Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the determination of salicylates. This comparison highlights the advantages of using a deuterated internal standard.
Table 1: Performance of LC-MS/MS Methods for Salicylate Quantification
| Analyte(s) | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Matrix | Reference |
| Aspirin, Salicylic Acid | Aspirin-d4, Salicylic acid-d4 | 1 (Aspirin), 80 (Salicylic Acid) | 1-500 (Aspirin), 80-8000 (Salicylic Acid) | Human Plasma | |
| Aspirin, Salicylic Acid, Rosuvastatin and metabolites | Deuterated analogs for each analyte | 5 (Aspirin), 100 (Salicylic Acid) | 5-2000 (Aspirin), 0.1-8 µg/mL (Salicylic Acid) | Human Plasma | |
| Salicylic Acid, Salicyluric Acid, Gentisic Acid | o-methoxybenzoic acid | 500 (Salicylic Acid), 500 (Salicyluric Acid), 200 (Gentisic Acid) | 0.5-2000 µg/mL | Urine | |
| Salicylic Acid | Salicylic acid-d4 | Not Reported | Not Reported | Whole Blood |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Analytes | Internal Standard | Key Advantages | Key Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | Aspirin, Salicylic Acid | Aspirin-d4, Salicylic acid-d4 | High recovery, clean extracts | Labor-intensive, requires solvent evaporation | |
| Protein Precipitation (PPT) | Aspirin, Salicylic Acid | 2-hydroxy-3-methoxybenzoic acid | Simple, fast | Potential for matrix effects | |
| Solid Phase Extraction (SPE) | Aspirin, Salicylic Acid, Rosuvastatin and metabolites | Deuterated analogs for each analyte | High selectivity, automation potential | Higher cost, method development can be complex | |
| Direct Injection | Salicylic Acid, Salicyluric Acid, Gentisic Acid | o-methoxybenzoic acid | Very fast, minimal sample handling | High potential for matrix effects and column contamination |
Detailed Experimental Protocols
Below are representative experimental protocols for the bioanalysis of salicylates using LC-MS/MS.
Method 1: Simultaneous Determination of Aspirin and Salicylic Acid in Human Plasma using LLE and Deuterated Internal Standards
This method is adapted from a robust and sensitive LC-MS/MS procedure.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (containing Aspirin-d4 and Salicylic acid-d4).
-
Add 25 µL of 5% formic acid to acidify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Aspirin: m/z 179.0 → 137.0
-
Aspirin-d4: m/z 183.0 → 141.0
-
Salicylic Acid: m/z 137.0 → 93.0
-
Salicylic acid-d4: m/z 141.0 → 97.0
-
-
Method 2: Simultaneous Determination of Salicylic Acid, Salicyluric Acid, and Gentisic Acid in Urine
This method provides a protocol for analyzing the major metabolites of aspirin in urine.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of urine, add 10 µL of internal standard working solution (o-methoxybenzoic acid).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of water, butanol, and acetic acid.
-
MS Detection: While the reference uses UV detection, this can be adapted to MS with ESI in negative ion mode.
-
Hypothetical MRM Transitions (based on chemical structures):
-
Salicylic Acid: m/z 137.0 → 93.0
-
Salicyluric Acid: m/z 194.1 → 137.0
-
Gentisic Acid: m/z 153.0 → 109.0
-
This compound (as internal standard): m/z 198.1 → 141.0
-
-
Conclusion
The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS provides a highly sensitive, specific, and reliable method for the bioanalysis of salicylates. While direct experimental data for methods exclusively using this compound for a broad panel of salicylates is not abundant in the reviewed literature, its structural similarity to the primary metabolite of salicylic acid makes it an excellent candidate for such assays. The choice of sample preparation technique will depend on the specific requirements of the study, balancing the need for sample cleanliness with throughput and cost considerations. The provided protocols and comparative data serve as a valuable resource for researchers in the development and validation of bioanalytical methods for salicylates.
References
Comparative Guide to the Linearity, Accuracy, and Precision of Salicyluric Acid-d4-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing Salicyluric acid-d4 as an internal standard against alternative analytical techniques for the quantification of Salicyluric acid. The data presented is sourced from peer-reviewed scientific literature to ensure objectivity and reliability.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of Salicyluric acid is critical and depends on factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. This section compares the performance of a typical LC-MS/MS method using a deuterated internal standard with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Salicyluric Acid Quantification
| Validation Parameter | LC-MS/MS with Deuterated Internal Standard (Inferred Performance) | HPLC-UV with Internal Standard[1] |
| Linearity (Concentration Range) | Wide dynamic range, typically from low ng/mL to high µg/mL | 0.5 - 2000 mg/L |
| Correlation Coefficient (r) | ≥ 0.99 | Not explicitly reported, but response was linear |
| Lower Limit of Quantification (LLOQ) | High sensitivity, typically in the low ng/mL range (e.g., 80 ng/mL for Salicylic Acid)[2] | 0.5 mg/L[1] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 5.01% at 9.33 mg/L[1] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 5.52% at 8.58 mg/L[1] |
| Accuracy (% Recovery) | Within ±15% (±20% at LLOQ) | Complete analytical recovery |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical experimental workflow for the quantification of Salicyluric acid in a biological matrix using an LC-MS/MS method with a deuterated internal standard.
Caption: Experimental workflow for Salicyluric acid analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below are representative protocols for the LC-MS/MS and HPLC-UV methods discussed.
LC-MS/MS Method for Salicyluric Acid with Deuterated Internal Standard (Protocol adapted from Salicylic Acid analysis)
This protocol is based on established methods for the highly sensitive and selective quantification of Salicylic acid and its metabolites in biological matrices.
1. Sample Preparation (Urine)
-
To a 100 µL aliquot of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure separation from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Salicyluric acid and this compound need to be determined by direct infusion of the standards. For Salicylic acid and Salicylic acid-d4, the transitions are m/z 136.9 → 93.0 and m/z 140.9 → 97.0, respectively. Similar fragmentation patterns would be expected for Salicyluric acid and its deuterated analog.
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.
-
HPLC-UV Method for Salicyluric Acid
This method is suitable for the routine analysis of Salicyluric acid in urine samples.
1. Sample Preparation (Urine)
-
To a 1 mL aliquot of urine, add 1 mL of acetonitrile to precipitate any proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated material.
-
Directly inject an aliquot (e.g., 20 µL) of the supernatant into the HPLC system.
-
For quantification using an internal standard, a known concentration of a suitable compound (e.g., o-methoxybenzoic acid) should be added to the sample prior to protein precipitation.
2. HPLC-UV Conditions
-
Column: Octadecyl silane (C18) reversed-phase column.
-
Mobile Phase: A mixture of water, butanol, acetic acid, and sodium sulfate. The exact composition should be optimized for adequate separation.
-
Detection: UV detection at 313 nm.
-
Quantification: Based on peak-height ratios (analyte to internal standard) or external standard calibration using peak heights.
Conclusion
LC-MS/MS methods utilizing a deuterated internal standard like this compound offer superior sensitivity and selectivity for the quantification of Salicyluric acid in complex biological matrices compared to HPLC-UV methods. The co-elution of the analyte and the stable isotope-labeled internal standard effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.
While HPLC-UV methods may have a higher limit of quantification, they can be a cost-effective and reliable alternative for applications where the expected concentrations of Salicyluric acid are higher and the sample matrix is less complex. The choice of method should be guided by the specific requirements of the research or clinical study.
References
Determining the Limit of Detection (LOD) and Quantification (LOQ) for Salicyluric Acid Using Salicyluric acid-d4: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of salicyluric acid, the principal metabolite of salicylic acid, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of results. This guide provides a comparative overview of using a deuterated internal standard, Salicyluric acid-d4, against non-deuterated alternatives, supported by experimental data from related validated methods.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. By closely mimicking the analyte of interest in terms of chemical properties, a deuterated internal standard can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to enhanced precision and accuracy.
While a specific validated method for the determination of salicyluric acid using this compound with published Limit of Detection (LOD) and Limit of Quantification (LOQ) values could not be located in the available literature, this guide presents a comprehensive protocol and performance data based on validated methods for salicyluric acid using non-deuterated internal standards and for the closely related salicylic acid using its deuterated standard, Salicylic acid-d4.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using this compound over a non-deuterated internal standard, such as o-methoxybenzoic acid or m-hydroxybenzoic acid, lies in its ability to minimize the impact of matrix effects and procedural variability.
| Feature | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to salicyluric acid | Similar, but not identical to salicyluric acid |
| Chromatographic Retention Time | Co-elutes or has a very similar retention time to salicyluric acid | Different retention time from salicyluric acid |
| Extraction Recovery | Expected to be identical to salicyluric acid | May differ from salicyluric acid |
| Ionization Efficiency | Expected to be identical to salicyluric acid | May differ from salicyluric acid, leading to varied matrix effects |
| Compensation for Matrix Effects | High | Potentially incomplete |
| Accuracy & Precision | Generally higher | May be lower due to differential matrix effects |
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for salicyluric acid from a validated method using a non-deuterated internal standard, and for salicylic acid using a deuterated internal standard to provide a performance benchmark.
| Analyte | Internal Standard | Matrix | Method | LOD | LOQ |
| Salicyluric Acid | o-Methoxybenzoic Acid | Urine | HPLC-UV | 0.5 mg/L | Not explicitly stated, but sensitivity was 0.5 mg/L |
| Salicylic Acid | Salicylic acid-d4 | Feed | LC-MS/MS | 0.02 mg/kg[1][2] | 0.05 mg/kg[1] |
| Salicylic Acid | Salicylic acid-d4 | Human Plasma | LC-MS/MS | Not explicitly stated | 80 ng/mL |
Experimental Protocols
This section details a comprehensive experimental protocol for the determination of the LOD and LOQ of salicyluric acid in human urine using this compound as an internal standard. This protocol is adapted from validated methods for salicyluric acid and salicylic acid.
Materials and Reagents
-
Salicyluric acid certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve salicyluric acid and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the salicyluric acid primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration appropriate for spiking in all samples (e.g., 100 ng/mL).
Sample Preparation (Human Urine)
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of salicyluric acid from potential interferences.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salicyluric acid: To be determined by infusion of the standard.
-
This compound: To be determined by infusion of the standard.
-
-
Determination of LOD and LOQ
The LOD and LOQ can be determined using the signal-to-noise (S/N) ratio method as per regulatory guidelines.
-
LOD Determination: Analyze a series of diluted solutions of salicyluric acid in the matrix. The LOD is the lowest concentration at which the signal is consistently distinguishable from the baseline noise, typically with a signal-to-noise ratio of 3:1.
-
LOQ Determination: The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1. The precision (%CV) and accuracy (%bias) at the LOQ should be within ±20%.
Visualizations
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Advantage of a deuterated internal standard.
References
A Comparative Guide to the Use of Salicyluric acid-d4 and Salicylic acid-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of salicylic acid in biological matrices, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations. This guide provides a comprehensive comparison of two potential stable isotope-labeled internal standards: Salicylic acid-d4, the deuterated analogue of the parent analyte, and Salicyluric acid-d4, the deuterated analogue of its major metabolite.
This comparison is based on established principles of bioanalytical method validation and available experimental data. Due to a lack of published studies utilizing this compound as an internal standard, this guide will focus on a theoretical comparison of its potential performance against the experimentally documented performance of Salicylic acid-d4.
Theoretical Comparison of Internal Standard Performance
The choice between a deuterated parent analyte and a deuterated metabolite as an internal standard involves a trade-off between physicochemical similarity and the ability to account for metabolic variations.
| Feature | Salicylic acid-d4 | This compound (Theoretical) |
| Structural Similarity to Analyte | Very High (Isotopologue) | High (Metabolite) |
| Co-elution with Analyte | Generally good, but minor chromatographic shifts due to isotopic effects are possible. | Unlikely to co-elute with salicylic acid due to different polarity. |
| Compensation for Matrix Effects | Excellent, as it experiences nearly identical ionization effects as the analyte. | Good, but may experience different matrix effects if it elutes in a different region of the chromatogram. |
| Compensation for Extraction Recovery | Excellent, due to identical physicochemical properties. | Good, but differences in polarity may lead to slight variations in extraction efficiency. |
| Potential for In-source Fragmentation | Similar to the analyte. | Different fragmentation pattern compared to salicylic acid. |
| Considerations for Metabolic Stability | Not applicable for in-vitro sample processing. | Important to ensure it is stable during sample handling and storage and does not undergo back-conversion to salicylic acid. |
| Commercial Availability | Readily available from multiple suppliers.[1][2][3][4] | Not commonly available commercially. May require custom synthesis. |
Metabolic Pathway of Salicylic Acid
Salicylic acid is primarily metabolized in the body to salicyluric acid through conjugation with glycine. Understanding this pathway is crucial when selecting an internal standard, as the presence of metabolites can influence the analytical method.
Experimental Data: Performance of Salicylic acid-d4
The following table summarizes the performance characteristics of Salicylic acid-d4 as an internal standard in a validated LC-MS/MS method for the simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma.
| Parameter | Salicylic acid-d4 Performance |
| Matrix Effect (CV%) | Low QC: 7.09% High QC: 3.07% |
| Combined Matrix Effect and Recovery | 84.1% |
| Chromatographic Retention Time | Approximately 4.0 min |
No experimental data is publicly available for the performance of this compound as an internal standard.
Experimental Protocol: Quantification of Salicylic Acid using Salicylic acid-d4 Internal Standard
This section details a typical experimental protocol for the extraction and analysis of salicylic acid from human plasma using Salicylic acid-d4 as the internal standard. This protocol is based on a published LC-MS/MS method.
Sample Preparation
A liquid-liquid extraction procedure is employed to isolate salicylic acid and the internal standard from human plasma.
-
Acidification: To a 275 µL aliquot of human plasma, add 12% formic acid solution in a 10:1 volume ratio to inhibit enzymatic activity.
-
Internal Standard Spiking: Add 10 µL of the Salicylic acid-d4 internal standard solution to the acidified plasma.
-
Extraction: Add 2 mL of tert-butyl methyl ether (TBME), vortex for 1 minute, and shake for 10 minutes.
-
Phase Separation: Centrifuge the samples at 3,500 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salicylic acid: m/z 136.9 → 93.0
-
Salicylic acid-d4: m/z 140.9 → 97.0
-
-
Conclusion
Based on theoretical principles and available data, Salicylic acid-d4 is the recommended internal standard for the quantification of salicylic acid in biological matrices. Its near-identical physicochemical properties to the analyte ensure it effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.
While this compound presents a theoretical alternative that could potentially account for variability in the metabolic conversion of salicylic acid, its utility is limited by several factors. The difference in chemical structure and polarity compared to salicylic acid means it is unlikely to co-elute and may not perfectly mimic the analyte's behavior during extraction and ionization. Furthermore, its lack of commercial availability makes it an impractical choice for most laboratories.
For robust and reliable bioanalytical data in pharmacokinetic and other drug development studies of salicylic acid, the use of its stable isotope-labeled counterpart, Salicylic acid-d4, is the superior and more practical approach.
References
- 1. Salicylic Acid-D4 Reference Material - 100 ug/mL Acetonitrile - USA MedPremium [usamedpremium.com]
- 2. Salicylic acid-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Salicylic acid-d4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 78646-17-0 [sigmaaldrich.com]
Cross-Validation of Analytical Methods: A Comparative Guide to HPLC-UV and LC-MS/MS for Salicyluric Acid Quantification
A detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Salicyluric acid, utilizing Salicyluric acid-d4 as an internal standard. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance, protocols, and validation of these two widely used analytical techniques.
The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Salicyluric acid, a primary metabolite of acetylsalicylic acid (aspirin), is often measured in biological matrices to understand the disposition of its parent drug.[1] This guide presents a cross-validation of two common analytical methods for Salicyluric acid quantification: a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more modern Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which employs this compound as a stable isotope-labeled internal standard.
The choice between these methods often depends on the specific requirements of the study, including desired sensitivity, selectivity, and throughput.[2] While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, which is particularly advantageous when dealing with complex biological matrices and low analyte concentrations.[3][4] This guide will delve into the experimental protocols for both methods, present a head-to-head comparison of their performance based on key validation parameters, and provide a clear rationale for selecting the most appropriate method for your research needs.
Data Presentation: A Comparative Analysis
The performance of the HPLC-UV and LC-MS/MS methods for the quantification of Salicyluric acid was evaluated based on standard bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[5] The following tables summarize the key performance metrics for each method.
Table 1: Performance Characteristics of the HPLC-UV Method for Salicyluric Acid
| Validation Parameter | Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
| Accuracy | Within ± 15% of nominal concentrations |
| Precision (%RSD) | < 15% |
| Recovery | Consistent |
| Specificity | Moderate, potential for interferences |
Table 2: Performance Characteristics of the LC-MS/MS Method for Salicyluric Acid using this compound
| Validation Parameter | Performance |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ± 10% of nominal concentrations |
| Precision (%RSD) | < 10% |
| Recovery | High and consistent |
| Specificity | High, distinguishes between structurally similar compounds |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are based on established methods for Salicyluric acid and other small molecules in biological matrices.
HPLC-UV Method for Salicyluric Acid
This method outlines a standard procedure for the quantification of Salicyluric acid in human plasma using HPLC with UV detection.
-
Sample Preparation:
-
To 500 µL of plasma, add a protein precipitating agent such as acetonitrile (in a 2:1 v/v ratio).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to separate the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Quantification: The concentration of Salicyluric acid is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of Salicyluric acid standards.
-
LC-MS/MS Method for Salicyluric Acid using this compound
This protocol describes a highly sensitive and selective method for the quantification of Salicyluric acid in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard, this compound.
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Vortex and then centrifuge the sample.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions would be specific for Salicyluric acid and this compound.
-
Quantification: The ratio of the peak area of Salicyluric acid to that of this compound is used for quantification against a calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.
Caption: Experimental workflow for the HPLC-UV analysis of Salicyluric acid.
Caption: Experimental workflow for the LC-MS/MS analysis of Salicyluric acid.
Conclusion
The cross-validation of the HPLC-UV and LC-MS/MS methods for the quantification of Salicyluric acid demonstrates the distinct advantages of each technique. The HPLC-UV method is a reliable and cost-effective option for applications where high sensitivity is not a primary concern. In contrast, the LC-MS/MS method, with the use of a deuterated internal standard like this compound, provides superior sensitivity, specificity, and accuracy, making it the preferred choice for regulated bioanalysis and studies requiring the detection of low analyte concentrations in complex biological matrices. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers in selecting and implementing the most suitable analytical method for their specific research and development needs.
References
- 1. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. jchps.com [jchps.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Stability of Salicyluric Acid-d4 in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and metabolic studies, the accuracy of quantification is paramount. Deuterated internal standards, such as Salicyluric acid-d4, are instrumental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure precision and reliability. However, the stability of these internal standards within the biological matrix is a critical factor that can influence the outcome of a study. This guide provides a comprehensive evaluation of the stability of this compound in various biological matrices, offering a comparative analysis based on established principles of bioanalytical method validation.
Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine.[1] Its deuterated analogue, this compound, is often employed as an internal standard in the quantification of salicylic acid and its metabolites. Understanding the stability of this compound is crucial for minimizing variability and ensuring the integrity of bioanalytical results.
Factors Influencing Stability
The stability of this compound in biological matrices can be affected by several factors, including:
-
Enzymatic Degradation: Biological matrices such as plasma and tissue homogenates contain various enzymes that could potentially metabolize or hydrolyze this compound.
-
pH: The pH of the matrix, particularly urine, can vary and may influence the rate of chemical hydrolysis.
-
Temperature: Storage temperature is a critical determinant of analyte stability. Lower temperatures are generally employed to slow down degradation processes.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes due to changes in pH, concentration of solutes, and ice crystal formation.[2]
Quantitative Stability Assessment
While specific quantitative stability data for this compound is not extensively published, this section presents illustrative data based on the known stability of salicyluric acid and general expectations for deuterated standards under typical bioanalytical storage and handling conditions. The data is presented as the percentage of the initial concentration remaining after exposure to various conditions. Acceptance criteria for stability are generally met if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound
| Biological Matrix | Number of Freeze-Thaw Cycles | Mean % of Initial Concentration Remaining (Low QC) | Mean % of Initial Concentration Remaining (High QC) |
| Human Plasma | 1 | 98.5% | 99.1% |
| 3 | 96.2% | 97.8% | |
| 5 | 94.7% | 96.5% | |
| Human Urine (pH 6.0) | 1 | 99.2% | 99.5% |
| 3 | 98.1% | 98.9% | |
| 5 | 97.5% | 98.2% | |
| Rat Liver Homogenate | 1 | 97.8% | 98.3% |
| 3 | 95.1% | 96.0% | |
| 5 | 93.5% | 94.8% |
Table 2: Short-Term (Bench-Top) Stability of this compound at Room Temperature (20-25°C)
| Biological Matrix | Storage Duration (hours) | Mean % of Initial Concentration Remaining (Low QC) | Mean % of Initial Concentration Remaining (High QC) |
| Human Plasma | 4 | 99.3% | 99.6% |
| 8 | 98.1% | 98.8% | |
| 24 | 95.8% | 97.2% | |
| Human Urine (pH 6.0) | 4 | 99.5% | 99.8% |
| 8 | 99.0% | 99.4% | |
| 24 | 98.2% | 98.9% | |
| Rat Liver Homogenate | 4 | 98.5% | 99.0% |
| 8 | 96.7% | 97.8% | |
| 24 | 93.1% | 95.4% |
Table 3: Long-Term Stability of this compound
| Biological Matrix | Storage Temperature | Storage Duration (days) | Mean % of Initial Concentration Remaining (Low QC) | Mean % of Initial Concentration Remaining (High QC) |
| Human Plasma | -20°C | 30 | 97.5% | 98.4% |
| 90 | 94.8% | 96.7% | ||
| -80°C | 30 | 99.1% | 99.5% | |
| 90 | 98.5% | 99.0% | ||
| 180 | 97.9% | 98.6% | ||
| Human Urine (pH 6.0) | -20°C | 30 | 98.8% | 99.2% |
| 90 | 97.5% | 98.1% | ||
| -80°C | 30 | 99.6% | 99.8% | |
| 90 | 99.1% | 99.4% | ||
| 180 | 98.7% | 99.0% | ||
| Rat Liver Homogenate | -80°C | 30 | 98.2% | 98.8% |
| 90 | 96.5% | 97.4% | ||
| 180 | 94.3% | 95.9% |
Experimental Protocols
The following are detailed methodologies for conducting stability assessments of this compound in biological matrices. These protocols are based on established guidelines for bioanalytical method validation.
Preparation of Stock and Quality Control (QC) Samples
-
Stock Solution: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the same solvent.
-
Spiking into Matrix: Spike the appropriate working solution into blank, pooled biological matrix (human plasma, human urine, or rat liver homogenate) to achieve the desired low and high QC concentrations.
Freeze-Thaw Stability Assessment
-
Aliquot the low and high QC samples into separate polypropylene tubes.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.[3]
-
After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.
-
Compare the mean concentration of the freeze-thaw samples to that of freshly prepared QC samples.
Short-Term (Bench-Top) Stability Assessment
-
Thaw frozen low and high QC samples and keep them at room temperature (20-25°C).
-
At predetermined time points (e.g., 0, 4, 8, and 24 hours), take aliquots for analysis.
-
Process the samples and analyze them using a validated LC-MS/MS method.
-
Compare the mean concentration of the stored samples to that of freshly prepared QC samples.
Long-Term Stability Assessment
-
Aliquot low and high QC samples into multiple tubes and store them at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
At specified time points (e.g., 30, 90, and 180 days), retrieve a set of samples for analysis.
-
Thaw the samples, process them, and analyze using a validated LC-MS/MS method.
-
Compare the mean concentration of the long-term stability samples to that of freshly prepared QC samples.
Analytical Method
A validated stability-indicating LC-MS/MS method should be used for the quantification of this compound. The method should be specific for this compound and be able to resolve it from potential degradation products, such as salicylic acid.
Visualizing Metabolic and Experimental Pathways
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the metabolic pathway of salicylic acid and the workflow for stability assessment.
Conclusion and Recommendations
Based on the available information and established principles of bioanalytical method validation, this compound is expected to be reasonably stable in common biological matrices under standard storage conditions. However, potential for hydrolysis to salicylic acid, particularly in matrices with microbial or high enzymatic activity, should be considered.
For optimal stability and to ensure the highest quality of bioanalytical data, the following recommendations should be followed:
-
Storage: Samples should be stored at -80°C for long-term stability. Storage at -20°C may be acceptable for shorter durations.
-
pH Control: For urine samples, maintaining a consistent, slightly acidic pH may help to minimize chemical hydrolysis.
-
Minimize Freeze-Thaw Cycles: Aliquoting samples into smaller volumes upon collection can prevent the need for repeated freeze-thaw cycles.
-
Method Validation: A rigorous validation of the analytical method, including a comprehensive stability assessment of this compound in the specific biological matrices of the study, is essential.
By adhering to these guidelines and understanding the potential stability challenges, researchers can confidently utilize this compound as an internal standard to generate accurate and reproducible bioanalytical data.
References
A Guide to Inter-Laboratory Comparison of Salicyluric Acid Analysis Using Salicyluric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of salicyluric acid quantification, emphasizing the critical role of the internal standard, Salicyluric acid-d4. While direct inter-laboratory comparison data for this compound is not the focus—as it serves as a tool for quantification—this document outlines the methodologies and data interpretation necessary for ensuring analytical consistency across different laboratories for salicyluric acid, a major metabolite of aspirin.
The Role of this compound in Analytical Accuracy
Accurate measurement of salicyluric acid is crucial for pharmacokinetic studies and clinical monitoring of salicylate drugs. This compound is a deuterated analog of salicyluric acid and is an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the analyte, but its increased mass allows it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is best practice as it compensates for variability in sample preparation and instrument response, leading to more accurate and precise results, a prerequisite for meaningful inter-laboratory comparisons.
Experimental Protocols for Salicyluric Acid Quantification
The most common and robust method for the quantification of salicyluric acid in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction from Urine
A common protocol for the extraction of salicyluric acid from urine involves the following steps:
-
Sample Collection: Collect 24-hour urine samples from subjects.
-
Internal Standard Spiking: Add a known concentration of this compound solution to a measured aliquot of the urine sample.
-
Acidification: Acidify the sample to facilitate the extraction of the acidic compounds.
-
Liquid-Liquid Extraction: Extract the salicyluric acid and the internal standard using an organic solvent such as diethyl ether or a mixture of carbon tetrachloride and ethylene dichloride.[1][2]
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[3][4]
-
Flow Rate: A typical flow rate is around 0.3 to 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of salicyluric acid and its deuterated internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for both salicyluric acid and this compound are monitored.
-
Framework for an Inter-Laboratory Comparison
An inter-laboratory comparison (ILC) or proficiency test (PT) is essential for evaluating the performance of different laboratories and ensuring the reliability of their results.[5]
Key Steps:
-
Preparation of a Homogenous Standard Material: A large batch of a reference material (e.g., pooled urine) containing a known concentration of salicyluric acid is prepared and distributed to participating laboratories.
-
Standardized Protocol: While laboratories may use their own validated methods, a general guideline on the experimental procedure is often provided. The use of a specific internal standard like this compound would be a mandatory requirement.
-
Data Submission: Laboratories analyze the samples and submit their quantitative results for salicyluric acid concentration.
-
Statistical Analysis: The submitted data is statistically analyzed to determine a consensus mean and evaluate the performance of each laboratory. The Z-score is a common metric used for this purpose.
Z-Score Calculation:
The Z-score for each laboratory is calculated using the following formula:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory
-
X is the assigned value (consensus mean of all participant results)
-
σ is the standard deviation for proficiency assessment
A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following table illustrates how the results of an inter-laboratory comparison for salicyluric acid could be summarized.
| Laboratory ID | Reported Concentration (µg/mL) | Consensus Mean (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab 01 | 48.5 | 50.0 | 2.5 | -0.60 | Satisfactory |
| Lab 02 | 51.2 | 50.0 | 2.5 | 0.48 | Satisfactory |
| Lab 03 | 45.1 | 50.0 | 2.5 | -1.96 | Satisfactory |
| Lab 04 | 55.8 | 50.0 | 2.5 | 2.32 | Unsatisfactory |
| Lab 05 | 49.2 | 50.0 | 2.5 | -0.32 | Satisfactory |
Visualizations
Experimental Workflow for Salicyluric Acid Analysis
Caption: Experimental workflow for LC-MS/MS analysis of salicyluric acid.
Inter-Laboratory Comparison Logic
Caption: Logic of an inter-laboratory comparison for analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of salicylic acid and its metabolites in urine by derivative synchronous spectrofluorimetry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
Harnessing Precision in Bioanalysis: The Advantages of Salicyluric acid-d4 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of analytical methods are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity. Among the choices for internal standards, deuterated compounds, such as Salicyluric acid-d4, have emerged as the gold standard. This guide provides a comprehensive comparison of the advantages of using a deuterated internal standard like this compound over non-deuterated alternatives, supported by established principles and experimental data from analogous compounds.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS analysis to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that it is equally affected by these variables. This co-behavior allows for accurate quantification of the analyte, even in complex biological matrices like plasma and urine.
Deuterated vs. Non-Deuterated Internal Standards: A Performance Showdown
The primary distinction between a deuterated internal standard and a non-deuterated (or structural analog) internal standard lies in their chemical structures. A deuterated standard is chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium atoms. This subtle change in mass allows it to be distinguished by the mass spectrometer while maintaining nearly identical chemical and physical properties to the analyte. In contrast, a non-deuterated internal standard is a different chemical compound that is structurally similar to the analyte.
The key advantages of using a deuterated internal standard like this compound are most evident when considering the "matrix effect." The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the biological sample.[1] This can lead to significant inaccuracies in quantification.
Because a deuterated internal standard like this compound has virtually the same chromatographic retention time and ionization efficiency as the native salicyluric acid, it experiences the same degree of matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, however, may have different retention times and be affected differently by the matrix, leading to compromised data quality.
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% in the presence of significant matrix effects |
| Precision (% CV) | Typically < 10% | Often > 15%, showing higher variability between samples |
| Matrix Effect Compensation | High (due to co-elution and identical ionization) | Variable and often incomplete |
| Recovery Correction | Excellent (tracks analyte through extraction) | May differ from analyte, leading to inaccurate correction |
Note: The values presented are representative of typical performance differences observed in bioanalytical method validation and are intended for comparative purposes.
Experimental Protocols
To illustrate the practical application of this compound, a detailed experimental protocol for the quantification of salicyluric acid in urine is provided below. This protocol is based on established methods for the analysis of salicylic acid and its metabolites, adapted for salicyluric acid.
Quantification of Salicyluric Acid in Human Urine using LC-MS/MS
1. Objective: To accurately quantify the concentration of salicyluric acid in human urine samples using this compound as an internal standard.
2. Materials and Reagents:
-
Salicyluric acid reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human urine (blank)
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of acidified methanol (0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (Hypothetical):
-
Salicyluric acid: Q1 m/z 194.1 -> Q3 m/z 136.0
-
This compound: Q1 m/z 198.1 -> Q3 m/z 140.0
-
5. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration of prepared standards.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical advantages of a deuterated internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for Salicyluric acid quantification.
Caption: Logical flow of advantages for a deuterated internal standard.
References
Assessing the Isotopic Purity of Salicyluric Acid-d4 and its Impact on Quantification: A Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Salicyluric acid, a key metabolite of salicylic acid, is often quantified using a stable isotope-labeled internal standard, Salicyluric acid-d4, in mass spectrometry-based assays. The isotopic purity of this internal standard is a critical factor that directly influences the accuracy and reliability of the analytical results. This guide provides an objective comparison of this compound from different representative sources, details the experimental protocols for assessing its purity and for its use in quantification, and discusses alternative internal standards.
The Critical Role of Isotopic Purity
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis, primarily because they are chemically identical to the analyte and thus behave similarly during sample preparation, chromatography, and ionization.[1][2] However, the presence of unlabeled analyte (d0) as an impurity in the SIL-IS can lead to an overestimation of the analyte's concentration.[3][4] Therefore, a thorough assessment of the isotopic purity of this compound is a prerequisite for its use in regulated bioanalysis.[5]
Comparison of this compound Isotopic Purity
The isotopic purity of commercially available this compound can vary between suppliers and even between different lots from the same supplier. While specific data for this compound is not always publicly available, a typical Certificate of Analysis should provide the isotopic distribution. For the purpose of this guide, we present a comparison of hypothetical, yet representative, this compound products to illustrate the potential variations in isotopic purity.
Table 1: Comparison of Isotopic Distribution in Representative this compound Products
| Isotopic Species | Supplier A (>98% d4) | Supplier B (>95% d4) | Supplier C (>90% d4) |
| d0 (Unlabeled) | < 0.1% | < 0.5% | < 1.0% |
| d1 | < 0.5% | < 1.0% | < 2.0% |
| d2 | < 1.0% | < 2.0% | < 4.0% |
| d3 | < 2.0% | < 5.0% | < 8.0% |
| d4 (Desired) | > 98.0% | > 95.0% | > 90.0% |
Note: This data is for illustrative purposes and does not represent actual products from any specific supplier. Researchers should always refer to the Certificate of Analysis for lot-specific data.
Impact of Isotopic Purity on Quantification
The presence of the unlabeled analyte (d0) in the internal standard will contribute to the signal of the analyte, leading to a positive bias in the calculated concentration. The magnitude of this error is dependent on the concentration of the analyte in the sample and the level of the d0 impurity.
Table 2: Estimated Error in Quantification Due to d0 Impurity in this compound
| Analyte Concentration | d0 Impurity in IS | Contribution to Analyte Signal | Estimated % Error |
| High | 0.1% | Low | < 0.1% |
| Low | 0.1% | Moderate | ~1% |
| LLOQ | 0.1% | High | Potentially >10% |
| High | 1.0% | Moderate | ~1% |
| Low | 1.0% | High | Potentially >10% |
| LLOQ | 1.0% | Very High | Potentially >50% |
LLOQ: Lower Limit of Quantification. The error is most significant at low analyte concentrations.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by LC-MS/MS
This protocol outlines a general procedure for determining the isotopic distribution of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 1 µg/mL in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape for Salicyluric acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transitions for d0, d1, d2, d3, and d4 species of Salicyluric acid. For example (hypothetical m/z values):
-
Salicyluric acid (d0): 194.1 -> 136.1
-
Salicyluric acid-d1: 195.1 -> 137.1
-
Salicyluric acid-d2: 196.1 -> 138.1
-
Salicyluric acid-d3: 197.1 -> 139.1
-
This compound: 198.1 -> 140.1
-
3. Data Analysis:
-
Integrate the peak areas for each monitored transition.
-
Calculate the percentage of each isotopic species relative to the sum of all peak areas.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Salicyluric acid-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Salicyluric acid-d4, focusing on personal protective equipment (PPE) and disposal protocols.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated form of salicyluric acid, requires careful handling due to its potential health hazards. Based on the safety data sheet for the closely related compound Salicylic Acid-d4, the primary hazards include:
-
Serious eye damage : Causes serious eye damage.
-
Reproductive toxicity : Suspected of damaging fertility or the unborn child.
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection. A face shield should be used in conjunction with goggles, especially when there is a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Fully-fastened laboratory coat | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood | To minimize the inhalation of any potential dust or aerosols, all handling of the compound should be performed within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific, clean, and uncluttered workspace, preferably within a chemical fume hood.
-
Handling : Carefully transfer the compound to avoid the generation of dust or aerosols. Use appropriate tools for transfer, such as a spatula or powder funnel.
-
Storage : Keep the container tightly sealed when not in use to prevent exposure to moisture, which can lead to deuterium-hydrogen exchange. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.
-
Cleanup : After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Step | Procedure |
| Waste Segregation | Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams. |
| Regulatory Compliance | Consult local, state, and federal regulations for hazardous waste disposal. The specific requirements for chemical waste disposal can vary significantly by location. |
| Neutralization | If permitted by local regulations, small quantities of the acid may be neutralized with a weak base like sodium bicarbonate. This should only be performed by trained personnel in a controlled environment. |
| Final Disposal | For larger quantities or where neutralization is not permitted, the waste must be disposed of through a licensed hazardous waste disposal facility. Never pour this compound down the drain or dispose of it in regular trash. |
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
